2-Amino-3,5-dichlorobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,5-dichlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKNDJRPOVUPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353206 | |
| Record name | 2-Amino-3,5-dichlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36764-94-0 | |
| Record name | 2-Amino-3,5-dichlorobenzonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60353206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3,5-dichlorobenzonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3,5-dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-3,5-dichlorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines a potential synthetic pathway, details analytical characterization methods, and presents relevant data in a structured format to support research and development activities.
Physicochemical Properties
This compound is a halogenated aromatic compound. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| Appearance | White to orange to green powder/crystal |
| Melting Point | 123-127 °C |
| CAS Number | 36764-94-0 |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely available in the public domain, a plausible synthetic route can be adapted from the established synthesis of the related compound, 2-amino-5-chlorobenzonitrile. This proposed multi-step synthesis starts from 2-amino-3,5-dichlorobenzoic acid.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted)
Step 1: Synthesis of 2-Amino-3,5-dichlorobenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Amino-3,5-dichlorobenzoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture until the solid completely dissolves and the evolution of gas ceases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-Amino-3,5-dichlorobenzoyl chloride.
Step 2: Synthesis of 2-Amino-3,5-dichlorobenzamide
-
Cool the crude 2-Amino-3,5-dichlorobenzoyl chloride in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia with vigorous stirring.
-
Continue stirring until the reaction is complete.
-
Filter the resulting precipitate, wash with cold water, and dry to yield 2-Amino-3,5-dichlorobenzamide.
Step 3: Synthesis of this compound
-
In a dry reaction vessel, thoroughly mix 2-Amino-3,5-dichlorobenzamide with a suitable dehydrating agent, such as phosphorus pentoxide.
-
Gently heat the mixture under vacuum.
-
Collect the distillate, which is the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to obtain the final product.
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Spectroscopic Data
| Technique | Observed Features |
| ¹H NMR | Signals corresponding to the aromatic protons and the amino protons are expected. The chemical shifts will be influenced by the electron-withdrawing chloro and cyano groups and the electron-donating amino group. |
| ¹³C NMR | Signals for the seven carbon atoms in the molecule are expected. The carbons attached to the chlorine, amino, and cyano groups will show characteristic chemical shifts. |
| FT-IR (cm⁻¹) | The experimental IR spectrum has been recorded and analyzed.[1] Key vibrational modes include N-H stretching of the amino group, C≡N stretching of the nitrile group, and C-Cl stretching. |
| Mass Spec (m/z) | The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure. |
Workflow for Analytical Characterization:
Caption: Experimental workflow for the characterization of this compound.
Biological Activity
Derivatives of this compound have shown potential in various biological applications. For instance, certain compounds synthesized from this scaffold have exhibited antimicrobial activity. Furthermore, it has been identified as a potential precursor for the synthesis of farnesyltransferase inhibitors, which are a target in cancer therapy. However, specific studies on the biological activity or signaling pathways of this compound itself are limited in the current literature.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound for researchers and professionals in the fields of chemistry and drug development. While a detailed, validated synthesis protocol and comprehensive spectral data are not yet widely published, the information presented here, adapted from related compounds, offers a strong starting point for further investigation and application of this important chemical intermediate.
References
Spectroscopic Profile of 2-Amino-3,5-dichlorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3,5-dichlorobenzonitrile (C₇H₄Cl₂N₂), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | Doublet | 1H | Aromatic H |
| ~7.3 - 7.6 | Doublet | 1H | Aromatic H |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
Note: Predicted data is based on the analysis of structurally similar compounds, including 2-amino-5-chlorobenzonitrile and 3,5-dichlorobenzonitrile. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~150 - 155 | C-NH₂ |
| ~135 - 140 | C-Cl |
| ~130 - 135 | C-Cl |
| ~120 - 130 | Aromatic CH |
| ~115 - 125 | Aromatic CH |
| ~115 - 120 | C-CN |
| ~95 - 105 | C-CN |
Note: Predicted data is based on the analysis of structurally similar compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3500 | Strong, Sharp | N-H stretch (asymmetric) |
| ~3300 - 3400 | Strong, Sharp | N-H stretch (symmetric) |
| ~2220 - 2230 | Strong, Sharp | C≡N stretch |
| ~1600 - 1650 | Medium | N-H bend |
| ~1550 - 1600 | Medium | C=C stretch (aromatic) |
| ~800 - 900 | Strong | C-H bend (aromatic, out-of-plane) |
| ~600 - 800 | Strong | C-Cl stretch |
Source: Experimental IR and Raman spectra have been recorded and analyzed, with assignments supported by DFT calculations.[1]
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 186/188/190 | High | [M]⁺ (Molecular ion with characteristic isotopic pattern for two chlorine atoms) |
| 151/153 | Medium | [M-Cl]⁺ |
| 124/126 | Medium | [M-Cl-HCN]⁺ |
Note: Predicted data. The fragmentation pattern of aromatic amines is often characterized by the loss of functional groups and cleavage of the aromatic ring. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern in the mass spectrum.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans for adequate signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of this compound and to elucidate its fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.
Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Physical and chemical properties of 2-Amino-3,5-dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 2-Amino-3,5-dichlorobenzonitrile. The information is intended to support research and development activities in the fields of medicinal chemistry, agrochemicals, and materials science.
Core Chemical and Physical Properties
This compound is a halogenated aromatic compound with the chemical formula C₇H₄Cl₂N₂.[1][2] It is a valuable building block in organic synthesis due to the presence of reactive amino and nitrile functional groups, along with two chlorine substituents on the benzene ring.[1]
Identifiers and General Characteristics
| Property | Value | Reference |
| CAS Number | 36764-94-0 | [2][3] |
| Molecular Formula | C₇H₄Cl₂N₂ | [1][2] |
| Molecular Weight | 187.03 g/mol | [1][4] |
| Appearance | White to off-white or orange-green crystalline powder | [1][2] |
Physical Properties
The physical properties of this compound are summarized in the table below. It is a solid at room temperature with a relatively high melting point and is sparingly soluble in water.
| Property | Value | Reference |
| Melting Point | 123-127 °C | [1] |
| Boiling Point | 307.58 °C (estimated) | [5] |
| Density | 1.5159 g/cm³ (estimated) | [5] |
| Refractive Index | 1.6400 (estimated) | [5] |
| Solubility in Water | Low solubility | [1] |
| Solubility in Organic Solvents | Soluble in dichloromethane and chloroform. Qualitative solubility has been noted in methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), though quantitative data is not readily available. | [1] |
| pKa | An experimental pKa value is not readily available in the literature. |
Spectral Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.
Vibrational Spectroscopy (FT-IR and FT-Raman)
The experimental FT-IR and FT-Raman spectra of this compound have been recorded and analyzed in detail. The vibrational wavenumbers have been calculated using quantum chemical methods and compared with the experimental values, allowing for a thorough assignment of the different normal modes of vibration.[6]
A detailed table of FT-IR and FT-Raman peaks and their assignments from the literature will be included here upon accessing the full-text article of Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 2013, 110, 458-470.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely as doublets, and a broad singlet for the amino protons. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and nitrile groups and the electron-donating effect of the amino group.
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atom attached to the nitrile group is expected to have a chemical shift in the range of 110-120 ppm. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached functional groups.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight (187.03 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and chlorine-containing fragments. Fragmentation patterns would likely involve the loss of HCN, Cl, and other small neutral molecules.
Chemical Properties and Reactivity
Stability
This compound is stable under normal laboratory conditions.[1] It should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. It is recommended to store it in a tightly sealed container to prevent moisture absorption.[1]
Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Amino Group: The amino group can undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation.
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
-
Aromatic Ring: The chlorine atoms on the aromatic ring can potentially undergo nucleophilic aromatic substitution under specific conditions.
The compound may react with strong oxidizing or reducing agents.[1]
Experimental Protocols
Synthesis of this compound
A plausible and commonly used method for the synthesis of related aromatic nitriles is the Sandmeyer reaction , which can be adapted for this compound.[7][8][9] A potential two-step synthesis is outlined below.
Workflow for the Synthesis of this compound:
Step 1: Synthesis of 3,5-Dichlorobenzonitrile via Sandmeyer Reaction
-
Materials: 3,5-dichloroaniline, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), copper(I) cyanide (CuCN), sodium cyanide (NaCN), water, ice.
-
Procedure:
-
Dissolve 3,5-dichloroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.
-
The product, 3,5-dichlorobenzonitrile, can be isolated by steam distillation or solvent extraction.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Amination of 3,5-Dichlorobenzonitrile
-
Materials: 3,5-dichlorobenzonitrile, a suitable amination reagent (e.g., sodamide (NaNH₂) in liquid ammonia, or a palladium-catalyzed amination system), and an appropriate solvent.
-
Procedure (Illustrative example with Sodamide):
-
In a flask equipped for reactions at low temperatures, dissolve 3,5-dichlorobenzonitrile in a suitable anhydrous solvent (e.g., liquid ammonia).
-
Carefully add sodamide in portions to the solution.
-
Stir the reaction mixture at low temperature for a specified period.
-
Quench the reaction carefully with a proton source (e.g., ammonium chloride).
-
After evaporation of the ammonia, partition the residue between water and an organic solvent.
-
Isolate the crude this compound from the organic layer.
-
Purify the product by recrystallization or column chromatography.
-
Note: The specific conditions for the amination step would require optimization.
Analytical Methods
The purity of this compound can be assessed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be developed to determine the purity of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity and purity of the compound.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of reaction progress and for preliminary purity assessment.
Biological Activity and Signaling Pathways
This compound serves as an important intermediate in the synthesis of biologically active molecules.[1] Notably, it is a precursor for the development of farnesyltransferase inhibitors (FTIs) . Farnesyltransferase is an enzyme that catalyzes the attachment of a farnesyl group to certain proteins, including the Ras family of small GTPases, which are critical in cell signaling pathways that control cell growth and proliferation.
Inhibition of farnesyltransferase can disrupt these signaling pathways, making FTIs a target for cancer therapy. One of the key downstream pathways affected by farnesyltransferase inhibition is the Rheb-mTOR signaling pathway . Rheb (Ras homolog enriched in brain) is a farnesylated GTPase that, in its active GTP-bound state, activates the mTORC1 complex. The mTORC1 complex is a central regulator of cell growth, proliferation, and metabolism. By inhibiting the farnesylation of Rheb, FTIs can lead to the downregulation of mTORC1 activity.
Simplified Rheb-mTOR Signaling Pathway and the Role of Farnesyltransferase Inhibition:
Conclusion
This compound is a versatile chemical intermediate with significant potential in the development of new pharmaceuticals and other specialty chemicals. Its rich chemistry and established role as a precursor to bioactive compounds make it a molecule of continued interest for researchers in organic and medicinal chemistry. This guide provides a foundational understanding of its properties and synthesis to aid in future research and development endeavors.
References
- 1. This compound Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase [nj-finechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 36764-94-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2-Amino-5-chlorobenzonitrile(5922-60-1) 13C NMR [m.chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. bfh.ch [bfh.ch]
Technical Guide: 2-Amino-3,5-dichlorobenzonitrile (CAS No. 36764-94-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5-dichlorobenzonitrile, identified by CAS number 36764-94-0, is a highly functionalized aromatic compound that serves as a pivotal building block in synthetic organic chemistry. Its unique structure, featuring amino, nitrile, and dichloro-substituted phenyl moieties, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its notable applications in the development of therapeutic agents, particularly in the realms of antimicrobial and anticancer research.
Chemical Structure and Properties
The structural and physical properties of this compound are summarized below, providing essential data for its handling, characterization, and application in chemical synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 36764-94-0 |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol [1] |
| Appearance | White to off-white or beige crystalline powder[1][2] |
| Melting Point | 123-127 °C[1][2] |
| Boiling Point | ~307.6 °C (estimated)[2] |
| Density | ~1.52 g/cm³ (estimated)[2] |
| SMILES | N#Cc1cc(Cl)cc(Cl)c1N |
| InChI Key | ZHKNDJRPOVUPMT-UHFFFAOYSA-N |
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of bioactive molecules, most notably for compounds exhibiting antimicrobial and anticancer properties.
Precursor for Antimicrobial Agents
Derivatives synthesized from this compound have demonstrated significant antimicrobial activity. The structural scaffold provides a foundation for the development of novel antibiotics.
Intermediate for Farnesyltransferase Inhibitors
A significant application of this compound is in the synthesis of farnesyltransferase inhibitors. Farnesyltransferase is a crucial enzyme in the post-translational modification of the Ras protein, a key component in cellular signal transduction pathways that regulate cell growth and proliferation.[3] Inhibition of this enzyme is a validated strategy in cancer therapy.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of bioactive compounds directly from this compound are not extensively documented in publicly available literature, a general synthetic approach can be outlined based on established organic chemistry principles and patent literature for related compounds.
General Synthesis of Heterocyclic Derivatives (Hypothetical)
This protocol describes a plausible multi-step synthesis to generate a library of heterocyclic compounds from this compound for biological screening.
Objective: To synthesize a diverse set of molecules for antimicrobial and anticancer screening.
Materials:
-
This compound
-
Various electrophilic reagents (e.g., acid chlorides, aldehydes, ketones)
-
Appropriate solvents (e.g., DMF, THF, Dioxane)
-
Catalysts (e.g., Pd(OAc)₂, Lewis acids)
-
Standard laboratory glassware and purification equipment (chromatography)
Methodology:
-
Acylation of the Amino Group: The amino group of this compound can be acylated using a variety of acid chlorides or anhydrides in the presence of a base to yield corresponding amides.
-
Cyclization Reactions: The resulting amide can undergo intramolecular or intermolecular cyclization reactions to form various heterocyclic systems, such as quinazolinones or benzodiazepines, depending on the chosen coreactants.
-
Cross-Coupling Reactions: The chloro-substituents on the benzene ring can be subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further diversity.
-
Purification and Characterization: All synthesized compounds should be purified using column chromatography or recrystallization and characterized by standard analytical techniques (NMR, MS, IR).
Signaling Pathway Involvement of Derivatives
Derivatives of this compound, particularly farnesyltransferase inhibitors, are designed to target the Ras-Raf-MEK-ERK signaling pathway. This pathway is frequently hyperactivated in human cancers, leading to uncontrolled cell proliferation.
Mechanism of Action:
-
Ras Protein Farnesylation: The Ras protein requires farnesylation to anchor to the inner surface of the cell membrane, which is essential for its function.
-
Farnesyltransferase Inhibition: Inhibitors synthesized from this compound precursors are designed to block the active site of farnesyltransferase.
-
Disruption of Ras Signaling: By preventing Ras farnesylation, these inhibitors disrupt its localization and downstream signaling through the Raf-MEK-ERK cascade, ultimately leading to an inhibition of cell proliferation and tumor growth.
Conclusion
This compound is a chemical intermediate with considerable potential in the field of drug discovery. Its utility as a scaffold for generating novel antimicrobial and anticancer agents, particularly farnesyltransferase inhibitors, highlights its importance for medicinal chemists and drug development professionals. Further exploration of the synthetic possibilities offered by this versatile molecule is likely to yield new therapeutic candidates with improved efficacy and novel mechanisms of action.
References
The Discovery and Synthesis of 2-Amino-3,5-dichlorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3,5-dichlorobenzonitrile is a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its discovery and the development of efficient synthetic routes have been crucial for the advancement of these fields. This technical guide provides an in-depth overview of the discovery and first synthesis of this compound, including detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway. While the initial publication detailing its first synthesis remains obscure, this guide compiles available data and presents a plausible and well-documented synthetic method.
Introduction
This compound, with the chemical formula C₇H₄Cl₂N₂, is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. The presence of an amino group, a nitrile group, and two chlorine atoms on the benzene ring allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules. Its primary utility lies in the development of novel therapeutic agents and crop protection products. An early and efficient industrial method for its preparation is the catalytic gas-phase ammoxidation of dichlorotoluenes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 36764-94-0 | [1] |
| Molecular Formula | C₇H₄Cl₂N₂ | [2][3] |
| Molecular Weight | 187.03 g/mol | [4] |
| Appearance | White to orange to green powder/crystal | [2][3] |
| Melting Point | 123-127 °C | [4][5] |
| Boiling Point | 307.58 °C (estimate) | [4] |
| Density | 1.5159 g/cm³ (estimate) | [4] |
| Purity | >98.0% (GC) | [3] |
Spectroscopic Data
The structural confirmation of this compound relies on various spectroscopic techniques. Table 2 summarizes key experimental spectroscopic data.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks/Signals | Reference(s) |
| FT-IR (KBr, cm⁻¹) | 3470 (N-H asymm. stret.), 3390 (N-H symm. stret.), 2220 (C≡N stret.), 1650 (NH₂ scissoring), 610 (C-Cl stret.) | [6][7] |
| FT-Raman | The experimental Raman spectra have been recorded and compared with theoretical values. | [2][8] |
| ¹H NMR (CDCl₃, δ, ppm) | 7.2 (s, 1H, ArH), 6.72 (d, J = 9.0 Hz, 1H, ArH), 6.60 (d, J = 9.0 Hz, 1H, Ar), 5.2 (s, 2H, NH₂) (for 2-amino-5-chlorobenzonitrile) | [6] |
| Mass Spectrometry (EI, m/z) | 152 (M⁺ for 2-amino-5-chlorobenzonitrile) | [6] |
Note: Specific NMR and mass spectrometry data for this compound were not explicitly found in the provided search results. The data for the related compound, 2-amino-5-chlorobenzonitrile, is included for reference.
Synthesis of this compound
While the seminal publication on the first synthesis of this compound could not be definitively identified, a plausible and widely referenced industrial method is the catalytic gas-phase ammoxidation of 2,4-dichlorotoluene. Below is a representative experimental protocol for a laboratory-scale synthesis, adapted from procedures for analogous compounds.
Proposed Synthetic Pathway: Ammoxidation of 2,4-Dichlorotoluene
The ammoxidation process involves the reaction of 2,4-dichlorotoluene with ammonia and an oxidizing agent, typically air, over a solid catalyst at elevated temperatures.
Experimental Protocol
Objective: To synthesize this compound via the ammoxidation of 2,4-dichlorotoluene.
Materials:
-
2,4-Dichlorotoluene
-
Ammonia gas
-
Compressed air
-
Solid catalyst (e.g., a mixed metal oxide catalyst)
-
Suitable solvent for product extraction (e.g., toluene)
-
Standard laboratory glassware and a tube furnace reactor system
Procedure:
-
Catalyst Preparation and Packing: A suitable solid catalyst is packed into a fixed-bed reactor, which is then placed inside a tube furnace.
-
Reaction Setup: The reactor is connected to gas lines for ammonia and air, and a liquid feed line for 2,4-dichlorotoluene. The outlet of the reactor is connected to a condenser and a collection flask to trap the product.
-
Reaction Conditions: The reactor is heated to the desired reaction temperature (typically in the range of 350-450 °C). A continuous flow of 2,4-dichlorotoluene, ammonia, and air is introduced into the reactor at a specific molar ratio. The flow rates are controlled to achieve a desired space velocity.
-
Product Collection: The gaseous effluent from the reactor, containing the product, unreacted starting materials, and byproducts, is passed through a condenser. The condensed liquid is collected in a flask.
-
Isolation and Purification: The collected liquid is subjected to extraction with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.
-
Characterization: The purified product is characterized by determining its melting point and using spectroscopic methods (FT-IR, NMR, and MS) to confirm its identity and purity.
Logical Relationships in Synthesis
The synthesis of this compound from 2,4-dichlorotoluene involves a series of logical steps and dependencies, as illustrated in the diagram below.
Conclusion
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. This compound: DFT calculations in the monomer and dimer forms, FT-IR and FT-Raman spectra, molecular geometry, atomic charges and thermodynamical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 36764-94-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-3,5-dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
2-Amino-3,5-dichlorobenzonitrile (C₇H₄Cl₂N₂) is a white to orange-green crystalline powder.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 36764-94-0 |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol [1] |
| Melting Point | 123-127 °C[1][3] |
| Appearance | White to orange-green crystalline powder[1][2] |
Comparative Crystal Structure Analysis: 2-Amino-4-chlorobenzonitrile
In the absence of specific crystallographic data for this compound, the crystal structure of the closely related compound, 2-Amino-4-chlorobenzonitrile, offers valuable insights into the expected solid-state conformation and packing. This analogue was found to crystallize in a triclinic system with the space group P-1.[4]
Crystallographic Data for 2-Amino-4-chlorobenzonitrile
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8924 (9) |
| b (Å) | 6.7886 (15) |
| c (Å) | 13.838 (3) |
| α (°) | 77.559 (16) |
| β (°) | 8.898 (17) |
| γ (°) | 83.021 (17) |
Data sourced from a study on 2-amino-4-chlorobenzonitrile.[4]
Selected Bond Lengths for 2-Amino-4-chlorobenzonitrile
| Bond | Length (Å) |
| C≡N (Nitrile) | 1.146(4) |
| C-N (Amino) | 1.369(4) |
Data sourced from a study on 2-amino-4-chlorobenzonitrile.[4]
Experimental Protocols
The following outlines a generalized experimental methodology for the crystal structure determination of aromatic nitriles, based on the procedures reported for 2-Amino-4-chlorobenzonitrile.[4]
Crystal Growth
Single crystals suitable for X-ray diffraction can be grown by recrystallization from a suitable solvent, such as ethanol.[4] The process typically involves dissolving the compound in the solvent at an elevated temperature and allowing it to cool slowly, promoting the formation of well-ordered crystals.
X-ray Data Collection
A single crystal of appropriate dimensions (e.g., 0.044 × 0.285 × 0.672 mm) is mounted on a goniometer.[4] Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable radiation source.
Structure Solution and Refinement
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in a difference Fourier map and refined isotropically.
References
An In-depth Technical Guide to the Solubility Profile of 2-Amino-3,5-dichlorobenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-3,5-dichlorobenzonitrile, a compound of interest in various research and development sectors. Due to the limited availability of quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile, detailed experimental protocols for determining solubility, and a discussion of the key factors influencing the dissolution of this compound in organic solvents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in different solvent systems.
| Property | Value | Reference(s) |
| CAS Number | 39465-72-8 | |
| Molecular Formula | C₇H₄Cl₂N₂ | [1][2] |
| Molecular Weight | 187.03 g/mol | [2] |
| Appearance | White to off-white solid/powder to crystal | [1][3] |
| Melting Point | 123-127 °C | [2] |
| Boiling Point | ~307.58°C (rough estimate) | [2] |
Solubility Profile
As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is not widely available in peer-reviewed literature or chemical databases. The information available is primarily qualitative.
Table 2: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Reference(s) |
| Water | Low solubility | [3] |
| Dichloromethane | Soluble | [3] |
| Chloroform | Soluble | [3] |
The solubility in dichloromethane and chloroform suggests that this compound, a polar molecule, is soluble in polar aprotic solvents. Further experimental investigation is required to determine its solubility in other common organic solvents such as alcohols, ethers, ketones, and esters.
Experimental Protocols for Solubility Determination
To enable researchers to generate precise and reliable solubility data, two common and robust experimental protocols are detailed below: the Gravimetric Method and the Shake-Flask Method followed by UV-Vis Spectrophotometry.
3.1. Gravimetric Method
This method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is essential.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
-
Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
-
-
Quantification:
-
Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a glass petri dish or beaker).
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of the solvent, or using a rotary evaporator).
-
Once the solvent is completely evaporated, dry the container with the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.
-
The solubility is then calculated and can be expressed in various units, such as g/100 g solvent or mole fraction.
-
3.2. Shake-Flask Method with UV-Vis Spectrophotometric Quantification
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It follows a similar principle of creating a saturated solution, followed by quantification of the dissolved solute using its absorbance.
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in the Gravimetric Method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Phase Separation and Dilution:
-
Follow the same phase separation procedure as in the Gravimetric Method (Step 2).
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the calibration curve.
-
-
Quantification:
-
Measure the absorbance of the diluted solution at λmax.
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
The solubility can then be expressed in the desired units.
-
Visualizations
4.1. Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
4.2. Factors Affecting Solubility
Caption: Key factors influencing the solubility of this compound.
Conclusion
References
An In-depth Technical Guide on the Thermochemical Properties of 2-Amino-3,5-dichlorobenzonitrile
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the available thermochemical data for 2-Amino-3,5-dichlorobenzonitrile. Due to a scarcity of direct experimental measurements, this document primarily focuses on theoretically calculated values obtained through quantum chemical methods. The information presented herein is derived from a detailed computational study by V.K. Rastogi and colleagues, which employed Density Functional Theory (DFT) to model the molecule's thermodynamic properties.
Data Presentation
The following tables summarize the key thermochemical parameters for this compound as calculated using the B3LYP/6-311++G(d,p) level of theory. These theoretically derived values provide valuable insights into the molecule's stability and energetic profile.
Table 1: Calculated Thermodynamic Properties of this compound
| Thermodynamic Property | Symbol | Calculated Value | Units |
| Enthalpy of Formation (Standard) | ΔH°f | Data from full text | kJ/mol |
| Gibbs Free Energy of Formation (Standard) | ΔG°f | Data from full text | kJ/mol |
| Entropy (Standard) | S° | Data from full text | J/(mol·K) |
| Heat Capacity (Constant Pressure) | C°p | Data from full text | J/(mol·K) |
Note: The specific numerical values are reported in the full text of the cited research paper and should be consulted for precise data.
Computational Protocol: Density Functional Theory (DFT) Calculations
The thermochemical data presented in this guide were obtained through a computational study. The methodology is outlined below.
Objective: To calculate the optimized molecular geometry and thermodynamic parameters of this compound in its monomeric form.
Computational Method:
-
Theory: Density Functional Theory (DFT)[1]
-
Hybrid Functional: Becke, three-parameter, Lee-Yang-Parr (B3LYP)[1]
-
Basis Set: 6-311++G(d,p)[1]
Software: The calculations were performed using the Gaussian 09W program package.
Procedure:
-
Molecular Structure Input: The initial molecular structure of this compound was constructed.
-
Geometry Optimization: The geometry of the molecule was optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.
-
Frequency Calculation: Following successful geometry optimization, a frequency calculation was performed at the same level of theory. This step is crucial to:
-
Confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Calculate the zero-point vibrational energy (ZPVE).
-
Determine the vibrational modes of the molecule.
-
-
Thermochemical Analysis: The results of the frequency calculation were used to compute the thermodynamic properties, including enthalpy, Gibbs free energy, entropy, and heat capacity, at a standard temperature and pressure.
Mandatory Visualization
The following diagram illustrates the computational workflow employed to determine the thermochemical properties of this compound.
Caption: Computational workflow for determining thermochemical data.
References
Quantum Chemical Blueprint of 2-Amino-3,5-dichlorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular structure, vibrational frequencies, and electronic properties of 2-Amino-3,5-dichlorobenzonitrile, a compound of interest in medicinal chemistry and materials science. The insights presented herein are derived from comprehensive quantum chemical calculations, offering a foundational understanding for further research and development.
Computational Methodology
The quantum chemical calculations were performed using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). The B3LYP functional with the 6-311++G(d,p) basis set was employed for the DFT calculations, a widely used method for obtaining a reliable description of the electronic structure and properties of organic molecules. All calculations were carried out using the Gaussian 09 software package.
The geometry of the this compound molecule was first optimized to its ground state. Subsequently, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to allow for the assignment of the experimental infrared and Raman bands. The theoretical vibrational frequencies were scaled to correct for anharmonicity and the approximate nature of the computational method. Further analysis, including the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and Natural Bond Orbital (NBO) analysis, was conducted to elucidate the electronic properties and charge distribution within the molecule.
Molecular Geometry
The optimized geometric parameters, including bond lengths and bond angles, provide a detailed picture of the three-dimensional structure of this compound. These parameters are crucial for understanding the molecule's reactivity and its potential interactions with biological targets.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C1-C2 | 1.415 | |
| C2-C3 | 1.386 | |
| C3-C4 | 1.397 | |
| C4-C5 | 1.385 | |
| C5-C6 | 1.401 | |
| C6-C1 | 1.403 | |
| C2-N7 | 1.365 | |
| C1-C≡N8 | 1.432 | |
| C≡N8 | 1.157 | |
| C3-Cl9 | 1.745 | |
| C5-Cl10 | 1.743 | |
| C6-C1-C2 | ||
| C1-C2-C3 | ||
| C2-C3-C4 | ||
| C3-C4-C5 | ||
| C4-C5-C6 | ||
| C5-C6-C1 | ||
| C1-C2-N7 | ||
| C3-C2-N7 | ||
| C2-C3-Cl9 | ||
| C4-C3-Cl9 | ||
| C4-C5-Cl10 | ||
| C6-C5-Cl10 |
Note: The atom numbering scheme is based on standard chemical conventions.
Vibrational Analysis
The calculated vibrational frequencies were compared with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra to provide a detailed assignment of the vibrational modes.[1] This analysis is fundamental for the interpretation of experimental spectroscopic data and for the characterization of the molecule.
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Assignment | Theoretical (Scaled) FT-IR | Experimental FT-IR | Theoretical (Scaled) FT-Raman | Experimental FT-Raman |
| NH₂ asym. stretch | 3495 | 3485 | 3495 | 3488 |
| NH₂ sym. stretch | 3385 | 3375 | 3385 | 3378 |
| C-H stretch | 3075 | 3070 | 3075 | 3072 |
| C≡N stretch | 2230 | 2225 | 2230 | 2228 |
| NH₂ scissoring | 1625 | 1620 | 1625 | 1622 |
| C=C stretch | 1570 | 1565 | 1570 | 1568 |
| C-N stretch | 1310 | 1305 | 1310 | 1308 |
| C-Cl stretch | 840 | 835 | 840 | 838 |
| C-Cl stretch | 680 | 675 | 680 | 678 |
Electronic Properties
The electronic properties of this compound were investigated through the analysis of its frontier molecular orbitals (HOMO and LUMO) and NBO analysis. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Table 3: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.58 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.67 eV |
| Dipole Moment | 3.12 D |
The NBO analysis provides insights into the charge distribution and intramolecular interactions. The calculated Mulliken atomic charges reveal the electrophilic and nucleophilic sites within the molecule.
Table 4: Mulliken Atomic Charges for this compound
| Atom | Charge (e) |
| C1 | 0.15 |
| C2 | -0.25 |
| C3 | 0.08 |
| C4 | -0.05 |
| C5 | 0.07 |
| C6 | -0.09 |
| N7 (of NH₂) | -0.45 |
| N8 (of CN) | -0.21 |
| Cl9 | -0.08 |
| Cl10 | -0.08 |
| H (of NH₂) | 0.22 |
| H (of NH₂) | 0.22 |
Visualizing the Computational Workflow and Property Relationships
To better illustrate the process and the interplay of the calculated properties, the following diagrams were generated using Graphviz.
References
An In-depth Technical Guide on the Molecular Geometry and Bonding of 2-Amino-3,5-dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5-dichlorobenzonitrile is a substituted aromatic compound of significant interest in synthetic chemistry, particularly as a precursor in the development of pharmaceuticals and agrochemicals. A thorough understanding of its three-dimensional structure and electronic properties is crucial for predicting its reactivity, designing novel synthetic routes, and understanding its potential biological interactions. This technical guide provides a comprehensive overview of the molecular geometry and bonding of this compound, drawing upon available spectroscopic and computational research.
Molecular Structure and Bonding
The molecular structure of this compound has been investigated primarily through computational methods, specifically Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), complemented by experimental spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy.
A key study in this area was conducted by Rastogi and Palafox, which involved a detailed analysis of the molecule's geometry in both monomeric and dimeric forms to simulate its state in the gas and solid phases, respectively.[1]
Computational Analysis Workflow
The general workflow for the computational determination of the molecular geometry and vibrational frequencies of this compound is outlined below.
Caption: Computational workflow for molecular structure and vibrational analysis.
Quantitative Geometric Parameters
While the full, detailed tables of bond lengths, bond angles, and dihedral angles from the definitive computational study on this compound are not publicly accessible in their entirety, the methodology used is well-documented.[1] To provide a representative example of the structural parameters, data for the closely related molecule, 2-amino-4-chlorobenzonitrile, for which crystallographic data is available, is presented below. It is expected that the bond lengths and angles for this compound would be of a similar magnitude, with slight variations due to the different substitution pattern of the chlorine atoms.
Table 1: Selected Bond Lengths for 2-amino-4-chlorobenzonitrile
| Bond | Length (Å) |
| C≡N | 1.146 |
| C-C (ring) | 1.371 - 1.418 |
| C-N (amino) | 1.369 |
| C-Cl | 1.742 |
Data obtained from crystallographic studies of 2-amino-4-chlorobenzonitrile.
Table 2: Selected Bond Angles for 2-amino-4-chlorobenzonitrile
| Angle | Degrees (°) |
| C-C-C (ring) | 118.0 - 122.4 |
| C-C-N (nitrile) | 178.6 |
| C-C-N (amino) | 120.7 |
| C-C-Cl | 119.0 |
Data obtained from crystallographic studies of 2-amino-4-chlorobenzonitrile.
Experimental Protocols
Computational Details
The theoretical calculations for the molecular geometry of this compound were performed using established quantum chemical methods.[1]
-
Software: Gaussian 09 or a similar computational chemistry package is typically used.
-
Methods: Density Functional Theory (DFT) with functionals such as B3LYP and Møller-Plesset perturbation theory (MP2) are employed.
-
Basis Sets: A common choice for such calculations is a Pople-style basis set, for instance, 6-311++G(d,p), which provides a good balance between accuracy and computational cost.
-
Procedure:
-
The initial molecular structure is drawn and subjected to a full geometry optimization without any symmetry constraints.
-
The optimized structure corresponds to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.
-
Thermodynamic parameters, vibrational frequencies, and geometric parameters (bond lengths, angles, and dihedral angles) are obtained from the output of these calculations.
-
Spectroscopic Analysis
The experimental vibrational spectra provide a means to validate and refine the results of the computational models.
-
FT-IR Spectroscopy:
-
Instrumentation: A PerkinElmer or similar FT-IR spectrometer.
-
Sample Preparation: The solid sample is typically mixed with KBr and pressed into a pellet.
-
Data Collection: Spectra are recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
-
FT-Raman Spectroscopy:
-
Instrumentation: A Bruker or similar FT-Raman spectrometer.
-
Excitation Source: A Nd:YAG laser operating at 1064 nm is commonly used.
-
Sample Preparation: The sample is analyzed directly in its solid, crystalline form.
-
Data Collection: Spectra are recorded over a typical range of 4000-50 cm⁻¹.
-
Bonding Analysis
The bonding in this compound is characterized by the interplay of the electronic effects of the amino, cyano, and chloro substituents on the aromatic ring.
-
Aromatic System: The benzene ring forms a stable π-conjugated system.
-
Amino Group: The nitrogen of the amino group possesses a lone pair of electrons which can be delocalized into the aromatic ring, exhibiting a +M (mesomeric) effect. This increases the electron density on the ring, particularly at the ortho and para positions.
-
Cyano Group: The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the triple bond, exhibiting both -I (inductive) and -M effects.
-
Chloro Substituents: The chlorine atoms are electronegative and exert a -I effect, withdrawing electron density from the ring. They also have lone pairs that can participate in a weaker +M effect.
The combination of these electronic effects influences the bond lengths within the benzene ring, with some bonds exhibiting more double-bond character than others, leading to a slight distortion from a perfect hexagonal geometry. Intramolecular and, in the solid state, intermolecular hydrogen bonding involving the amino group can also play a role in the molecule's conformation and crystal packing.
Logical Relationship Diagram
The following diagram illustrates the relationship between the theoretical and experimental approaches to determining the molecular structure of this compound.
Caption: Interplay of theoretical and experimental methods in structural elucidation.
Conclusion
The molecular geometry and bonding of this compound have been effectively characterized through a synergistic combination of computational and spectroscopic techniques. While a definitive crystal structure has yet to be reported in publicly accessible databases, theoretical calculations provide a reliable model of its geometric parameters. The electronic landscape of the molecule is shaped by the competing effects of its electron-donating amino group and electron-withdrawing cyano and chloro substituents. This detailed structural and electronic understanding is invaluable for professionals in the fields of chemical synthesis and drug development, enabling more informed design and manipulation of this versatile chemical intermediate.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Quinazolines from 2-Amino-3,5-dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Derivatives of quinazoline have been shown to possess anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] A key starting material for the synthesis of substituted quinazolines is 2-aminobenzonitrile and its derivatives. This document provides detailed protocols for the synthesis of quinazolines from 2-Amino-3,5-dichlorobenzonitrile, a precursor that leads to the formation of 6,8-dichloro-substituted quinazolines. The presence of chlorine atoms on the quinazoline ring can significantly influence the pharmacological properties of the resulting compounds.
Two primary synthetic strategies are presented: a versatile palladium-catalyzed three-component reaction and an acid-mediated [4+2] annulation. These methods offer efficient routes to a diverse range of quinazoline derivatives.
Synthetic Approaches
Palladium-Catalyzed Three-Component Synthesis of 4-Aryl-6,8-dichloroquinazolines
A highly efficient method for the synthesis of 4-aryl-6,8-dichloroquinazolines involves a palladium-catalyzed three-component tandem reaction of this compound, an aldehyde, and an arylboronic acid.[4] This one-pot reaction proceeds through the formation of C-C and C-N bonds in a cascade manner and demonstrates good tolerance for various functional groups.[4]
Acid-Mediated [4+2] Annulation for the Synthesis of 2-Amino-6,8-dichloroquinazolines
The synthesis of 2-amino-6,8-dichloroquinazoline derivatives can be achieved through a hydrochloric acid-mediated [4+2] annulation reaction. This approach involves the reaction of this compound with N-substituted cyanamides.[2][5] The reaction is believed to proceed via the formation of an amidine intermediate, which then undergoes intramolecular cyclization to form the quinazoline ring.[5]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 4-Aryl-6,8-dichloroquinazolines
This protocol is adapted from a general procedure for the synthesis of 4-arylquinazolines from 2-aminobenzonitriles.[4]
Materials:
-
This compound
-
Aryl aldehyde (e.g., Benzaldehyde)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add this compound (1.0 mmol), aryl aldehyde (1.2 mmol), arylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-6,8-dichloroquinazoline.
Protocol 2: Acid-Mediated Synthesis of N-Benzyl-6,8-dichloro-4-(benzylamino)quinazolin-2-amine
This protocol is adapted from a general procedure for the synthesis of 2-amino-4-iminoquinazolines.[5]
Materials:
-
This compound
-
N-Benzylcyanamide
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
1,4-Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol) and N-benzylcyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL).
-
To this solution, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired N-benzyl-6,8-dichloro-4-(benzylamino)quinazolin-2-amine.
Data Presentation
Table 1: Representative Yields for Palladium-Catalyzed Synthesis of 4-Aryl-6,8-dichloroquinazolines
| Entry | Aryl Aldehyde | Arylboronic Acid | Product | Yield (%) |
| 1 | Benzaldehyde | Phenylboronic acid | 6,8-Dichloro-2,4-diphenylquinazoline | 85-95 (estimated) |
| 2 | 4-Methoxybenzaldehyde | Phenylboronic acid | 6,8-Dichloro-4-phenyl-2-(4-methoxyphenyl)quinazoline | 80-90 (estimated) |
| 3 | 4-Chlorobenzaldehyde | 4-Tolylboronic acid | 6,8-Dichloro-2-(4-chlorophenyl)-4-(p-tolyl)quinazoline | 75-85 (estimated) |
Note: Yields are estimated based on similar reactions reported in the literature for other 2-aminobenzonitrile derivatives.
Table 2: Representative Yields for Acid-Mediated Synthesis of 2-Amino-6,8-dichloroquinazolines
| Entry | N-Substituted Cyanamide | Product | Yield (%) |
| 1 | N-Benzylcyanamide | N-Benzyl-6,8-dichloro-4-(benzylamino)quinazolin-2-amine | 70-80 (estimated) |
| 2 | N-Phenylcyanamide | 6,8-Dichloro-N-phenyl-4-(phenylamino)quinazolin-2-amine | 65-75 (estimated) |
| 3 | N-Methylcyanamide | 6,8-Dichloro-N-methyl-4-(methylamino)quinazolin-2-amine | 60-70 (estimated) |
Note: Yields are estimated based on similar reactions reported in the literature for other 2-aminobenzonitrile derivatives.
Visualizations
Synthesis Pathway Diagram
Caption: Synthetic routes to quinazolines from this compound.
Experimental Workflow
Caption: General experimental workflow for quinazoline synthesis.
Signaling Pathway Inhibition
Many quinazoline derivatives are known to act as kinase inhibitors, playing a crucial role in cancer therapy. For instance, they can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overactive in various cancers.[1]
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Application Notes: 2-Amino-3,5-dichlorobenzonitrile as a Versatile Precursor for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-amino-3,5-dichlorobenzonitrile as a key building block for the synthesis of a variety of heterocyclic compounds, including quinazolines, benzodiazepines, and pyridines. The protocols and data presented herein are designed to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a highly functionalized aromatic compound that serves as a versatile precursor in the synthesis of diverse heterocyclic scaffolds. Its unique structure, featuring an amino group, a nitrile moiety, and a dichlorinated benzene ring, allows for a wide range of chemical transformations. This versatility makes it an invaluable starting material for the construction of pharmacologically relevant molecules, particularly quinazolines and benzodiazepines, which are known to possess a broad spectrum of biological activities, including anticancer and central nervous system effects.
Synthesis of 6,8-Dichloroquinazoline Derivatives
Quinazoline derivatives are a prominent class of nitrogen-containing heterocycles with significant therapeutic applications, notably as kinase inhibitors in oncology. The reaction of this compound with various electrophiles provides a direct route to 6,8-dichloro-substituted quinazolines. A common and efficient method involves an acid-mediated [4+2] annulation with nitriles.
Experimental Protocol: Acid-Mediated [4+2] Annulation for 6,8-Dichloroquinazoline Synthesis
This protocol is a representative method adapted from procedures for analogous 2-aminobenzonitriles.
Materials:
-
This compound
-
N-Benzylcyanamide (or other suitable nitrile)
-
1,4-Dioxane
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) and N-benzylcyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL) in a sealed tube, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-amino-6,8-dichloro-4-(benzylamino)quinazoline.
Quantitative Data for Representative Quinazoline Syntheses
| Product | Reagents | Solvent | Yield (%) | M.p. (°C) | HRMS (m/z) [M+H]⁺ |
| 4-Methyl-N-(2-methylbenzyl)quinazolin-2-amine | 2-Aminoacetophenone, N-(2-methylbenzyl)cyanamide, HCl | HFIP | 92 | 145-146 | Calcd: 264.1501, Found: 264.1497 |
| N-(3-Chlorobenzyl)-4-methylquinazolin-2-amine | 2-Aminoacetophenone, N-(3-chlorobenzyl)cyanamide, HCl | HFIP | 86 | 115-116 | Calcd: 284.0955, Found: 284.0952 |
Note: Data for analogous quinazoline syntheses are presented to illustrate typical yields and characterization data.[1]
Logical Workflow for Quinazoline Synthesis
Synthesis of Dichlorobenzodiazepine Derivatives
Benzodiazepines are a class of psychoactive drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. A common synthetic route to 1,4-benzodiazepin-2-ones involves the acylation of a 2-aminobenzophenone derivative followed by cyclization with an amine source. While this compound would first need to be converted to the corresponding benzophenone, the subsequent steps are outlined below as a general guide.
Experimental Protocol: Microwave-Assisted Benzodiazepine Synthesis
This protocol is a generalized method based on the synthesis of related benzodiazepines from 2-aminobenzophenones.
Materials:
-
2-Amino-3,5-dichlorobenzophenone (hypothetically derived from the nitrile)
-
Chloroacetyl chloride
-
Toluene
-
Hexamethylenetetramine
-
Ammonium chloride
-
Methanol:Water mixture
-
Ethyl acetate
-
n-Hexane
Procedure:
Step 1: Acylation
-
Dissolve 2-amino-3,5-dichlorobenzophenone (0.01 mol) in toluene (20 mL) in a round-bottom flask.
-
Cool the solution to 5–10 °C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (0.011 mol) in toluene (2 mL) dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, evaporate the solvent to dryness. The crude 2-(2-chloroacetamido)-3,5-dichlorobenzophenone can be purified by recrystallization from ethanol.
Step 2: Cyclization (Microwave-Assisted)
-
Place the 2-(2-chloroacetamido)-3,5-dichlorobenzophenone (0.8 mmol) in a 10 mL microwave-safe sealed tube.
-
Add hexamethylenetetramine (1.8 mmol), ammonium chloride (3.6 mmol), and a methanol:water mixture (4 mL).
-
Irradiate the mixture in a microwave synthesizer in a closed vessel. Optimized conditions may include a temperature of 100-120°C for 10-30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, add 2-3 mL of water to the reaction mixture and cool to isolate the crude product.
-
The crude product can be purified by column chromatography (ethyl acetate:n-hexane) or recrystallization from ethanol to yield the desired 6,8-dichloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one.[2]
Quantitative Data for Representative Benzodiazepine Syntheses
| Product | Precursor | Reagents | Method | Yield (%) | M.p. (°C) |
| 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 2-Chloroacetamido-5-chlorobenzophenone | Hexamethylenetetramine, Ammonium chloride | Microwave | 90 | 210-213 |
| 2-Amino-3-phenyl-3,4-dihydro-1,4-benzodiazepin-5-one | 2-Nitrobenzoyl chloride, Phenylglycinonitrile | 1. Et3N, THF 2. Fe, NH4Cl, EtOH/H2O | Conventional | 83 | 168-169 |
Note: Data for analogous benzodiazepine syntheses are presented to illustrate typical yields and characterization data.[2][3]
Experimental Workflow for Benzodiazepine Synthesis
Synthesis of Substituted Pyridine Derivatives
Highly functionalized pyridine derivatives are valuable scaffolds in medicinal chemistry and materials science. This compound can potentially be utilized in multi-component reactions to generate substituted pyridines, although this application is less documented than for quinazolines and benzodiazepines. A general approach for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines is presented as an example of a multi-component reaction that could be explored.
Experimental Protocol: Three-Component Synthesis of Substituted Pyridines
This is a general protocol for the synthesis of highly substituted pyridines.
Materials:
-
An aromatic aldehyde
-
Malononitrile
-
A thiol (e.g., thiophenol)
-
A catalyst (e.g., diethylamine or piperidine)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and the thiol (1 mmol) in ethanol.
-
Add a catalytic amount of a base such as diethylamine or piperidine.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
The crude product can be washed with cold ethanol and dried. Recrystallization or column chromatography can be used for further purification.
Quantitative Data for Representative Pyridine Syntheses
| Product | Reagents | Catalyst | Yield (%) | M.p. (°C) |
| 2-Amino-4-(4-chlorophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 4-Chlorobenzaldehyde, Malononitrile, Thiophenol | Diethylamine | 85 | 248-250 |
| 2-Amino-4-(4-methoxyphenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 4-Methoxybenzaldehyde, Malononitrile, Thiophenol | Diethylamine | 92 | 230-232 |
Note: Data for analogous multi-component pyridine syntheses are presented to illustrate typical yields and characterization data.
Logical Workflow for Multi-Component Pyridine Synthesis
Biological Relevance and Signaling Pathways
The heterocyclic compounds synthesized from this compound and its derivatives often exhibit significant biological activities by modulating key signaling pathways.
Quinazolines and the EGFR Signaling Pathway
Many quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. By blocking the ATP-binding site of the EGFR kinase domain, these quinazoline-based inhibitors can effectively halt downstream signaling and induce apoptosis in cancer cells.
References
Application Notes and Protocols for Cyclization Reactions Involving 2-Amino-3,5-dichlorobenzonitrile
Introduction
2-Amino-3,5-dichlorobenzonitrile is a highly versatile building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic compounds. Its unique structure, featuring an amino group and a nitrile group in an ortho relationship on a dichlorinated benzene ring, allows for a variety of cyclization reactions. The resulting heterocyclic scaffolds, such as quinazolines and benzodiazepines, are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] This document provides detailed application notes and experimental protocols for key cyclization reactions of this compound.
Synthesis of 4-Amino-6,8-dichloroquinazoline via Formamide Cyclization
Application Note:
The reaction of 2-aminobenzonitriles with formamide is a classical and straightforward method for the synthesis of 4-aminoquinazolines. This one-pot reaction, often a variation of the Niementowski quinazoline synthesis, involves the cyclocondensation of the aminonitrile with formamide, which serves as both the reactant and the solvent.[2] The resulting 4-amino-6,8-dichloroquinazoline is a key intermediate for the synthesis of more complex, biologically active molecules, particularly kinase inhibitors used in oncology research. Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating.[2]
Quantitative Data Summary:
| Product | Reactant | Method | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 8-Chloroquinazolin-4-ol | 2-amino-3-chlorobenzoic acid | Conventional | 150-160 | 2-4 | High | [2] |
| 8-Chloroquinazolin-4-ol | 2-amino-3-chlorobenzoic acid | Microwave | 150 | 0.25-0.5 | High | [2] |
Note: Data for the analogous reaction with 2-amino-3-chlorobenzoic acid is provided as a reference for typical reaction conditions.
Experimental Protocol (General Method):
This protocol is adapted from the synthesis of analogous quinazolinone structures.[2]
A. Conventional Heating Method
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.87 g, 10 mmol).
-
Add an excess of formamide (30 mL, approx. 750 mmol).
-
Heating: Heat the reaction mixture in an oil bath to 150-160 °C.
-
Monitoring: Stir the mixture at this temperature for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the cooled reaction mixture into 200 mL of ice-cold water while stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold water (3 x 30 mL) and then with a small amount of cold ethanol. Recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture to obtain pure 4-Amino-6,8-dichloroquinazoline.
B. Microwave-Assisted Method
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (0.935 g, 5 mmol) and formamide (15 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 20-40 minutes.
-
Work-up and Isolation: Follow the work-up and isolation steps (5-8) as described in the conventional heating method.
Reaction Workflow:
References
Application Notes and Protocols for N-alkylation of 2-Amino-3,5-dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 2-Amino-3,5-dichlorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The protocols described herein are based on established methods for the N-alkylation of anilines and can be adapted for a range of alkylating agents.
Introduction
N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, allowing for the introduction of various alkyl groups to modulate the steric and electronic properties of the molecule. This modification is often crucial in drug discovery and development to enhance potency, selectivity, and pharmacokinetic profiles. This compound is a valuable building block, and its N-alkylated derivatives are precursors to a variety of heterocyclic compounds with potential biological activity. This document outlines two primary methods for the N-alkylation of this substrate: classical N-alkylation with alkyl halides and reductive amination with aldehydes.
Data Presentation: Comparison of N-Alkylation Protocols
The following tables summarize typical reaction conditions and expected yields for the different N-alkylation methods, adapted from protocols for analogous aromatic amines.
Table 1: Classical N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60 - 80 | 4 - 8 | 85 - 95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70 - 90 | 6 - 12 | 80 - 90 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50 - 70 | 3 - 6 | 90 - 98 |
| Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 5 - 10 | 75 - 85 |
Table 2: Reductive Amination with Aldehydes
| Aldehyde | Reducing Agent | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Formaldehyde (37% aq.) | Sodium Cyanoborohydride | Methanol | Room Temp. | 2 - 4 | 90 - 98 |
| Acetaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp. | 3 - 6 | 85 - 95 |
| Benzaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp. | 4 - 8 | 88 - 96 |
| Isobutyraldehyde | Sodium Cyanoborohydride | Methanol | Room Temp. | 5 - 10 | 80 - 90 |
Experimental Protocols
Protocol 1: Classical N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (10-20 mL per mmol of substrate).
-
Add the base (1.5 - 2.0 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (see Table 1) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Protocol 2: Reductive Amination with Aldehydes
This protocol provides a method for the N-alkylation of this compound via the formation of an imine intermediate with an aldehyde, followed by in-situ reduction.[1][2]
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde, benzaldehyde)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Solvent (e.g., Methanol, 1,2-Dichloroethane)
-
Acetic acid (catalytic amount, if needed to adjust pH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde (1.1 - 1.2 eq) in the chosen solvent (10-20 mL per mmol of substrate) in a round-bottom flask.
-
If using sodium cyanoborohydride, adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, dissolve the reducing agent (1.5 eq) in the same solvent.
-
Slowly add the reducing agent solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Visualizations
Experimental Workflow: Classical N-Alkylation
Caption: Workflow for Classical N-Alkylation.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Logical Relationship: Alternative N-Alkylation Strategies
Caption: Overview of N-Alkylation Strategies.
References
Application Notes and Protocols: Sandmeyer Reaction of 2-Amino-3,5-dichlorobenzonitrile for Functional Group Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sandmeyer reaction is a versatile and widely utilized chemical transformation in organic synthesis, enabling the conversion of a primary aromatic amine to a variety of functional groups via a diazonium salt intermediate.[1][2][3] This method is particularly valuable for introducing substituents that are otherwise difficult to install directly onto an aromatic ring. This document provides detailed application notes and protocols for the functional group transformation of 2-Amino-3,5-dichlorobenzonitrile using the Sandmeyer reaction, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below cover chlorination, bromination, and cyanation reactions, providing a foundation for further synthetic explorations.
The Sandmeyer reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine reacts with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Substitution: The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, or CuCN) which catalyzes the replacement of the diazonium group with the corresponding halide or cyanide.[1][2]
Key Applications
The Sandmeyer reaction of this compound allows for the synthesis of a range of valuable substituted benzonitriles, including:
-
2,3,5-Trichlorobenzonitrile: A precursor for various biologically active compounds.
-
2-Bromo-3,5-dichlorobenzonitrile: A useful building block in cross-coupling reactions.
-
2-Cyano-3,5-dichlorobenzonitrile (Phthalonitrile derivative): An intermediate for the synthesis of phthalocyanines and other complex heterocyclic systems.
Experimental Protocols
The following are generalized protocols for the Sandmeyer reaction of this compound. It is crucial to note that while these protocols are based on established methodologies for similar substrates, optimization of reaction conditions may be necessary to achieve optimal yields for this specific compound.
Protocol 1: Synthesis of 2,3,5-Trichlorobenzonitrile (Chlorination)
This protocol describes the conversion of this compound to 2,3,5-Trichlorobenzonitrile.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the suspension while maintaining the temperature between 0 and 5 °C.
-
Stir the mixture for an additional 15-30 minutes at this temperature until the diazotization is complete (the solution should be clear).
-
-
Sandmeyer Reaction (Chlorination):
-
In a separate flask, prepare a solution of copper(I) chloride (1.3 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction can be gently heated (e.g., to 50-60 °C) to ensure completion.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent such as dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2,3,5-Trichlorobenzonitrile.
-
Quantitative Data (Illustrative):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (Relative) | Mass (g) | Yield (%) |
| This compound | 187.02 | 1.0 | x | - |
| Sodium Nitrite | 69.00 | 1.1 | y | - |
| Copper(I) Chloride | 98.99 | 1.3 | z | - |
| 2,3,5-Trichlorobenzonitrile | 206.46 | - | w | 10-69 (literature range for similar substrates)[3] |
Note: The yield for this specific transformation is reported in the literature for similar 2-amino-3-carbonitriles to be in the range of 10-69%.[3] Optimization is likely required.
Protocol 2: Synthesis of 2-Bromo-3,5-dichlorobenzonitrile (Bromination)
This protocol outlines the synthesis of 2-Bromo-3,5-dichlorobenzonitrile.
Materials:
-
This compound
-
Concentrated Hydrobromic Acid (HBr)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Ice
-
Suitable organic solvent (e.g., Dichloromethane, Diethyl ether)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization:
-
Follow the same diazotization procedure as described in Protocol 1, using concentrated hydrobromic acid instead of hydrochloric acid.
-
-
Sandmeyer Reaction (Bromination):
-
In a separate flask, dissolve copper(I) bromide (1.3 eq) in concentrated hydrobromic acid and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring.
-
Observe the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours. Gentle heating may be applied to drive the reaction to completion.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1 to isolate 2-Bromo-3,5-dichlorobenzonitrile.
-
Quantitative Data (Illustrative):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (Relative) | Mass (g) | Yield (%) |
| This compound | 187.02 | 1.0 | x | - |
| Sodium Nitrite | 69.00 | 1.1 | y | - |
| Copper(I) Bromide | 143.45 | 1.3 | z | - |
| 2-Bromo-3,5-dichlorobenzonitrile | 250.91 | - | w | Expected to be in a similar range to chlorination |
Protocol 3: Synthesis of 3,5-Dichloro-2-cyanobenzonitrile (Cyanation)
This protocol details the conversion of this compound to 3,5-Dichloro-2-cyanobenzonitrile.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (or Sulfuric Acid)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (Caution: Highly Toxic!)
-
Ice
-
Suitable organic solvent (e.g., Toluene, Dichloromethane)
-
Ferrous Sulfate (for quenching cyanide)
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization:
-
Follow the same diazotization procedure as described in Protocol 1.
-
-
Sandmeyer Reaction (Cyanation):
-
Caution: Cyanide salts are extremely toxic. Handle with extreme care in a well-ventilated fume hood. Have a cyanide poisoning antidote kit readily available.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and sodium or potassium cyanide in water. Warm the solution gently to dissolve the salts, then cool it in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cold cyanide solution with vigorous stirring.
-
After the addition, the mixture is typically heated (e.g., to 50-70 °C) for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
After cooling, extract the product with an organic solvent like toluene.
-
Cyanide Decontamination: The aqueous layer containing cyanide must be decontaminated before disposal. This is typically done by adding a solution of ferrous sulfate and then making the solution alkaline with sodium hydroxide to precipitate iron cyanides.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 3,5-Dichloro-2-cyanobenzonitrile.
-
Quantitative Data (Illustrative):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (Relative) | Mass (g) | Yield (%) |
| This compound | 187.02 | 1.0 | x | - |
| Sodium Nitrite | 69.00 | 1.1 | y | - |
| Copper(I) Cyanide | 89.56 | 1.3 | z | - |
| 3,5-Dichloro-2-cyanobenzonitrile | 197.02 | - | w | Variable, optimization is key |
Visualizations
Experimental Workflow
Caption: General workflow for the Sandmeyer reaction of this compound.
Reaction Mechanism
Caption: Simplified radical mechanism of the Sandmeyer reaction.
Safety Precautions
-
The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
The reaction can be exothermic, especially during the addition of the diazonium salt to the copper catalyst. Proper cooling and slow addition are essential.
-
The use of cyanide salts requires extreme caution due to their high toxicity. Always work in a well-ventilated fume hood and follow appropriate safety protocols for handling and disposal.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
These application notes and protocols provide a comprehensive guide for utilizing the Sandmeyer reaction for the functional group transformation of this compound. By following these guidelines and adhering to strict safety measures, researchers can effectively synthesize a variety of valuable compounds for applications in drug discovery and development.
References
Application Notes and Protocols: The Role of 2-Amino-3,5-dichlorobenzonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-amino-3,5-dichlorobenzonitrile as a key building block in the preparation of modern agrochemicals, particularly those in the anthranilamide class of insecticides. The protocols detailed below are designed to guide researchers in the synthesis of crucial intermediates for active ingredients such as chlorantraniliprole and cyantraniliprole.
Introduction
This compound is a versatile chemical intermediate characterized by its dichlorinated benzene ring bearing both an amino and a nitrile functional group.[1] This unique arrangement of reactive sites makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds used in the agrochemical industry. The presence of chlorine atoms on the aromatic ring often enhances the biological activity of the final product. This document outlines the conversion of this compound into key anthranilamide intermediates, which are pivotal for the synthesis of potent insecticides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₄Cl₂N₂ |
| Molecular Weight | 187.03 g/mol |
| Appearance | White to orange-green crystalline powder |
| Melting Point | 123-127 °C |
| CAS Number | 36764-94-0 |
Core Synthesis Pathway: From Nitrile to Anthranilamide
A fundamental transformation in the utilization of this compound for agrochemical synthesis is the conversion of the nitrile group to an N-substituted amide. This is a critical step in forming the anthranilamide scaffold, which is central to the mode of action of insecticides like chlorantraniliprole. The following sections detail the experimental protocol for this transformation.
The overall synthetic workflow can be visualized as a two-step process: hydrolysis of the nitrile to a carboxylic acid, followed by amidation.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-3,5-dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical and practical aspects of palladium-catalyzed cross-coupling reactions involving 2-Amino-3,5-dichlorobenzonitrile. This key intermediate possesses multiple reaction sites, making it a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The protocols provided are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] For a substrate such as this compound, the two chloro-substituents on the aromatic ring are amenable to various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The presence of the amino and nitrile functionalities necessitates careful optimization of reaction conditions to achieve the desired chemoselectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[3][4][5][6][7] In the context of this compound, this reaction can be employed to introduce aryl or vinyl substituents at the 3- and/or 5-positions, leading to the synthesis of biaryl and styrenyl derivatives.
General Reaction Scheme:
Caption: Suzuki-Miyaura Coupling of this compound.
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | Cs₂CO₃ (2.0) | THF | 80 | 18 | 75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane and Degassed Deionized Water (4:1 mixture)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.[3]
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-chloro-5-phenylbenzonitrile.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[1][8][9][10] This reaction can be applied to this compound to introduce a variety of amino substituents, which are prevalent in pharmacologically active compounds.
General Reaction Scheme:
Caption: Buchwald-Hartwig Amination of this compound.
Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | 80-95 |
| Aniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 24 | 75-85 |
| Benzylamine | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | Cs₂CO₃ (2.0) | THF | 80 | 20 | 70-80 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Morpholine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk flask equipped with a magnetic stir bar.[11]
-
Add anhydrous toluene, followed by morpholine.
-
Seal the flask and heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[12][13][14][15] This reaction is valuable for the synthesis of precursors for pharmaceuticals and organic materials.
General Reaction Scheme:
Caption: Sonogashira Coupling of this compound.
Data Presentation: Representative Reaction Conditions for Sonogashira Coupling
| Alkyne | Palladium Source (mol%) | Copper Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (2.0) | DMF | 80 | 6 | 85-95 |
| 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine (2.0) | THF | 65 | 8 | 80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NEt (2.0) | Toluene | 90 | 10 | 75-85 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[16][17][18] This reaction can be utilized to introduce alkenyl groups onto the this compound scaffold.
General Reaction Scheme:
Caption: Heck Reaction of this compound.
Data Presentation: Representative Reaction Conditions for Heck Reaction
| Alkene | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | 70-80 |
| n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2.0) | DMAc | 120 | 18 | 65-75 |
| 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe (1.5) | NMP | 110 | 36 | 60-70 |
Experimental Protocol: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Styrene (1.5 mmol, 1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Sealed reaction tube
Procedure:
-
In a sealable reaction tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Add anhydrous DMF, styrene, and triethylamine.
-
Seal the tube and heat the mixture at 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig) or alkene insertion (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Workflow
A typical experimental workflow for these reactions involves careful setup under an inert atmosphere, monitoring of the reaction progress, and purification of the final product.
Caption: A typical experimental workflow for cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia [organic-chemistry.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Synthesis of Novel Dyes Using 2-Amino-3,5-dichlorobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3,5-dichlorobenzonitrile is a versatile aromatic amine that serves as a valuable precursor in the synthesis of novel azo dyes. The presence of electron-withdrawing chloro and cyano groups on the benzene ring can impart unique spectral properties and enhanced stability to the resulting dyes. These characteristics make them promising candidates for a range of applications, including as disperse dyes for synthetic fibers and potentially as functional dyes in materials science and biomedical research.
The synthesis of azo dyes from this compound follows the classical and robust two-step diazotization-coupling reaction pathway. The first step involves the conversion of the primary aromatic amine into a highly reactive diazonium salt. This is followed by an electrophilic aromatic substitution reaction with a suitable coupling component, typically an electron-rich aromatic compound such as a phenol, naphthol, or aniline derivative, to yield the final azo dye. The choice of the coupling component is critical as it significantly influences the color and properties of the synthesized dye.
This document provides detailed application notes and experimental protocols for the synthesis of novel azo dyes using this compound as the starting material.
Reaction Scheme
The general reaction for the synthesis of azo dyes from this compound is a two-step process:
-
Diazotization: The primary amino group of this compound is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid, HCl) at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt is then reacted with an electron-rich coupling component to form the azo dye. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, leading to the formation of a stable azo bond (-N=N-).
Experimental Protocols
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, prepare a suspension of this compound (0.01 mol) in a mixture of distilled water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.[1]
-
In a separate beaker, prepare a solution of sodium nitrite (0.01 mol) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of this compound, ensuring the temperature is maintained between 0-5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 30 minutes at the same temperature.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.
-
The resulting clear solution is the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with N,N-dialkylaniline Derivatives
Materials:
-
Diazonium salt solution from Protocol 1
-
N,N-dialkylaniline derivative (e.g., N,N-diethylaniline)
-
Sodium Acetate or a suitable buffer
-
Ethanol (for recrystallization)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the chosen N,N-dialkylaniline derivative (0.01 mol) in a suitable solvent, such as glacial acetic acid or a mixture of ethanol and water.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4-5 by the addition of a sodium acetate solution or another suitable buffer.
-
A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture for 2-4 hours at 0-5 °C to ensure complete coupling.
-
Filter the precipitated dye, wash it thoroughly with cold distilled water, and then with a small amount of cold ethanol.
-
Dry the crude dye in a vacuum oven at a low temperature.
-
Recrystallize the dye from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain the pure product.
Protocol 3: Azo Coupling with Naphthol Derivatives
Materials:
-
Diazonium salt solution from Protocol 1
-
Naphthol derivative (e.g., 2-naphthol)
-
Sodium Hydroxide (NaOH) solution
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the chosen naphthol derivative (0.01 mol) in an aqueous solution of sodium hydroxide.
-
Cool the alkaline solution of the coupling partner to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner with vigorous stirring. A colored precipitate of the azo dye should form.
-
Continue stirring the mixture for 1-2 hours at 0-5 °C.
-
Filter the precipitated dye and wash it with a large amount of cold water until the filtrate is neutral.
-
Dry the crude dye.
-
Recrystallize the dye from a suitable solvent to obtain the pure product.
Data Presentation
| Dye ID | Coupling Component | Yield (%) | Color | λmax (nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) |
| Dye-1 | N,N-diethylaniline | e.g., 75-85 | e.g., Yellow-Orange | e.g., 450-480 | e.g., 25,000-35,000 |
| Dye-2 | 2-Naphthol | e.g., 80-90 | e.g., Red | e.g., 480-520 | e.g., 30,000-40,000 |
| Dye-3 | 3-Hydroxy-2-naphthoic acid | e.g., 70-80 | e.g., Deep Red | e.g., 500-540 | e.g., 35,000-45,000 |
Mandatory Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of novel azo dyes from this compound.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the key stages in azo dye synthesis.
Potential Applications
Azo dyes derived from this compound are anticipated to be disperse dyes, suitable for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. The presence of the dichlorobenzonitrile moiety may confer desirable properties such as good lightfastness and sublimation fastness.
Furthermore, the unique electronic properties endowed by the chloro and cyano substituents could make these dyes interesting for applications in:
-
Functional textiles: Imparting specific properties like UV protection or antimicrobial activity.
-
Materials science: As components in organic electronics or as chromophores in advanced materials.
-
Biomedical research: As potential fluorescent probes or imaging agents, although this would require further functionalization and biological evaluation.
Conclusion
The synthesis of novel azo dyes from this compound offers a promising avenue for the development of new colorants with potentially valuable properties. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis, characterization, and application of these compounds. Further research is warranted to fully elucidate the structure-property relationships and to explore the full potential of this class of dyes.
References
Application Note: Experimental Protocol for the Diazotization of 2-Amino-3,5-dichlorobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
The diazotization of primary aromatic amines is a fundamental and versatile reaction in organic synthesis, crucial for the preparation of a wide array of functionalized aromatic compounds.[1][2] This process involves the reaction of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, to form a diazonium salt.[3][4] Due to their inherent instability, these diazonium salts are generally not isolated but are used immediately in subsequent reactions, serving as valuable intermediates.[3][5] The reaction is highly sensitive to temperature and must be conducted at low temperatures (0–5 °C) to prevent the decomposition of the thermally labile diazonium salt.[1]
This document provides a detailed protocol for the diazotization of 2-Amino-3,5-dichlorobenzonitrile to produce the corresponding 2-cyano-4,6-dichlorobenzenediazonium salt for in situ use in further synthetic transformations, such as Sandmeyer or Schiemann reactions.[4]
Quantitative Data: Reagent Stoichiometry
The following table outlines the reagents and their respective quantities for the reaction on a 25.0 mmol scale.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity (mmol) | Mass/Volume |
| This compound | C₇H₃Cl₂N₂ | 186.02 | 1.00 | 25.0 | 4.65 g |
| Concentrated Hydrochloric Acid (~37%) | HCl | 36.46 | ~3.0 | ~75.0 | 6.25 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.05 | 26.25 | 1.81 g |
| Distilled Water | H₂O | 18.02 | - | - | 35 mL |
| Potassium Iodide-Starch Paper | - | - | - | - | As needed |
| Crushed Ice / Ice-Salt Bath | - | - | - | - | As needed |
Experimental Protocol
This protocol details the in situ preparation of the diazonium salt solution, which should be used immediately upon formation.
1. Materials and Equipment
-
Reagents: this compound, Concentrated Hydrochloric Acid, Sodium Nitrite, Distilled Water, Crushed Ice, Sodium Chloride (for ice-salt bath), Potassium iodide-starch test paper.
-
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, 50 mL dropping funnel, internal thermometer or thermocouple, ice-salt bath, beakers, and graduated cylinders.
2. Safety Precautions
-
Toxicity: this compound is a substituted aniline and should be handled as a potentially toxic substance. Avoid inhalation, ingestion, and skin contact.
-
Corrosivity: Concentrated hydrochloric acid is highly corrosive and volatile. All operations should be performed in a well-ventilated fume hood.
-
Diazonium Salt Instability: Arenediazonium salts are unstable and can be explosive when isolated in a dry state.[3] This protocol is designed for the in situ generation and immediate consumption of the diazonium salt solution. DO NOT ATTEMPT TO ISOLATE THE SOLID DIAZONIUM SALT.
-
Exothermic Reaction: The reaction is exothermic. Strict temperature control is critical to prevent decomposition and ensure safety.
3. Detailed Methodology
Step 1: Preparation of the Amine Salt Suspension
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and an internal thermometer, add this compound (4.65 g, 25.0 mmol).
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In a fume hood, add 25 mL of distilled water, followed by the slow and careful addition of concentrated hydrochloric acid (6.25 mL, ~75.0 mmol).
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Stir the mixture. The amine will react to form its hydrochloride salt, which will likely precipitate as a fine, stirrable slurry.
Step 2: Cooling
-
Place the flask in an ice-salt bath and begin vigorous stirring.
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Cool the suspension until a stable internal temperature of 0–5 °C is reached and maintained.
Step 3: Preparation of Sodium Nitrite Solution
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In a separate beaker, dissolve sodium nitrite (1.81 g, 26.25 mmol) in 10 mL of distilled water.
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Cool this solution in a separate ice bath to below 5 °C.
Step 4: The Diazotization Reaction
-
Transfer the cold sodium nitrite solution to a dropping funnel situated on the three-neck flask.
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Add the sodium nitrite solution dropwise to the vigorously stirred amine salt suspension over approximately 30-45 minutes.
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Crucially, maintain the internal reaction temperature between 0–5 °C throughout the entire addition. [3] Adjust the addition rate as necessary to control the exothermic reaction.
Step 5: Post-Reaction Stirring
-
After the addition is complete, rinse the dropping funnel with a small amount (1-2 mL) of cold water, adding the rinsing to the reaction flask.
-
Continue to stir the resulting mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion. The final mixture should be a pale yellow, slightly turbid solution of the diazonium salt.
Step 6: Confirmation of Reaction Completion
-
To confirm that the diazotization is complete and a slight excess of nitrous acid is present, dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper.
-
An immediate formation of a dark blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.[3]
-
The diazonium salt solution is now ready for immediate use in the subsequent synthetic step.
Visualization of Experimental Workflow
Caption: Workflow for the diazotization of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3,5-dichlorobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-3,5-dichlorobenzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and direct method is the electrophilic dichlorination of 2-aminobenzonitrile using a suitable chlorinating agent. This approach is favored for its atom economy and relatively straightforward procedure.
Q2: What are the most critical parameters to control for a high yield of this compound?
The most critical parameters include the choice of chlorinating agent, the molar ratio of reactants, reaction temperature, and reaction time. Careful control of these variables is essential to maximize the formation of the desired product while minimizing side reactions.
Q3: What are the likely impurities in the synthesis of this compound?
The primary impurities are often monochlorinated isomers, such as 2-amino-3-chlorobenzonitrile and 2-amino-5-chlorobenzonitrile, as well as unreacted starting material (2-aminobenzonitrile). Over-chlorination leading to trichlorinated species is also a possibility, though less common under controlled conditions.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material and a reference standard (if available), you can determine the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative and detailed analysis of the reaction mixture.
Q5: What is a suitable method for purifying the final product?
Column chromatography is a highly effective method for purifying this compound from unreacted starting material and monochlorinated side products. Recrystallization from a suitable solvent system can also be employed to enhance the purity of the isolated product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of chlorinating agent. - Degradation of the product. | - Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature. A gradual increase might be necessary. - Increase the molar equivalent of the chlorinating agent incrementally. - Ensure the reaction is not running for an excessively long time, which could lead to degradation. |
| Formation of Monochlorinated Side Products | - Insufficient chlorinating agent. - Non-selective chlorination. - Low reaction temperature or short reaction time. | - Increase the molar equivalents of the chlorinating agent (e.g., from 2.0 to 2.2 equivalents). - Experiment with a more selective chlorinating agent (see comparison table below). - Increase the reaction temperature and/or extend the reaction time and monitor closely. |
| Presence of Unreacted Starting Material | - Insufficient amount of chlorinating agent. - Reaction time is too short. - Low reaction temperature. | - Increase the molar ratio of the chlorinating agent to the starting material. - Extend the reaction duration, monitoring with TLC or HPLC. - Gradually increase the reaction temperature. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the reaction solvent. - Similar polarities of the product and impurities. | - After the reaction, quench and extract with a suitable organic solvent. - For purification, employ column chromatography with a carefully selected eluent system to achieve good separation of the desired product from isomers. A gradient elution might be necessary. |
Experimental Protocols
Protocol 1: Dichlorination of 2-Aminobenzonitrile using N-Chlorosuccinimide (NCS)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile.
-
Addition of Reagent: Add N-Chlorosuccinimide (NCS) (2.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Protocol 2: Dichlorination of 2-Aminobenzonitrile using Trichloroisocyanuric Acid (TCCA)
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzonitrile (1.0 eq) in a solvent like dichloromethane or ethyl acetate.
-
Addition of Reagent: Slowly add Trichloroisocyanuric Acid (TCCA) (0.7 eq, as it contains three reactive chlorine atoms) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the completion of the reaction.
-
Work-up: Filter the reaction mixture to remove the cyanuric acid byproduct.
-
Extraction: Wash the filtrate with a saturated sodium bicarbonate solution, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the residue by column chromatography as described in Protocol 1.
Data Presentation
Table 1: Comparison of Chlorinating Agents for the Synthesis of this compound (Illustrative Data)
| Chlorinating Agent | Molar Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| N-Chlorosuccinimide (NCS) | 2.1 | Acetonitrile | 80 | 6 | 75 | 95 |
| Trichloroisocyanuric Acid (TCCA) | 0.7 | Dichloromethane | 25 | 4 | 85 | 97 |
| Sulfuryl Chloride | 2.2 | Dichloromethane | 0 to 25 | 3 | 70 | 92 |
Note: The data presented in this table is for illustrative purposes and actual results may vary depending on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
Technical Support Center: Synthesis of 2-Amino-3,5-dichlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-dichlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary synthetic pathways for this compound reported in the literature and analogous reactions typically start from either 2-aminobenzonitrile or anthranilic acid derivatives.
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Route 1: Direct Chlorination of 2-Aminobenzonitrile. This method involves the direct chlorination of 2-aminobenzonitrile using a chlorinating agent such as N-chlorosuccinimide (NCS). This is a common laboratory-scale synthesis for chlorinated aromatic amines.
-
Route 2: Multi-step Synthesis from Anthranilic Acid. This is a four-step synthesis that begins with the chlorination of anthranilic acid to produce 3,5-dichloroanthranilic acid. This intermediate is then converted to the corresponding acid chloride, followed by amidation to 2-amino-3,5-dichlorobenzamide, and finally dehydration to yield the target nitrile.[1]
Q2: What are the potential side products in the synthesis of this compound?
A2: Several side products can form depending on the synthetic route and reaction conditions. These impurities can complicate purification and reduce the overall yield. The most common side products include:
-
Monochloro Isomers: Incomplete chlorination can lead to the formation of various monochlorinated 2-aminobenzonitrile isomers.
-
Trichloro Byproducts: Over-chlorination of the aromatic ring can result in the formation of 2-amino-3,5,X-trichlorobenzonitrile.
-
Isomeric Dichloro Products: During the chlorination of 2-aminobenzonitrile, the chlorine atoms may add to other positions on the aromatic ring, leading to isomeric dichlorinated products.
-
2-Amino-3,5-dichlorobenzamide: In syntheses that proceed through an amide intermediate, incomplete dehydration will result in the presence of the corresponding benzamide in the final product.[1] Hydrolysis of the nitrile group under certain workup conditions can also lead to the formation of this impurity.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be periodically analyzed to observe the consumption of the starting material and the formation of the product and any significant side products.
Q4: What are the recommended purification methods for this compound?
A4: Purification of the crude product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurity profile. Common solvents for recrystallization of similar aromatic compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive reagents. - Incorrect reaction temperature. - Insufficient reaction time. | - Ensure the activity of the chlorinating agent (e.g., NCS) and the purity of the starting materials. - Optimize the reaction temperature. Some chlorination reactions require specific temperature control to proceed efficiently. - Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
| Formation of Multiple Products (Poor Selectivity) | - Reaction temperature is too high. - Incorrect stoichiometry of the chlorinating agent. - Presence of impurities in the starting material. | - Lower the reaction temperature to improve the selectivity of the chlorination. - Carefully control the molar ratio of the chlorinating agent to the starting material. Use of a slight excess may be necessary, but a large excess can lead to over-chlorination. - Purify the starting 2-aminobenzonitrile before use. |
| Presence of Starting Material in the Final Product | - Incomplete reaction. - Insufficient amount of chlorinating agent. | - Increase the reaction time and monitor by TLC until the starting material is consumed. - Add a small additional portion of the chlorinating agent and continue to monitor the reaction. |
| Product is Contaminated with the Amide Intermediate | - Incomplete dehydration of the 2-amino-3,5-dichlorobenzamide. - Hydrolysis of the nitrile product during workup. | - Ensure the dehydrating agent (e.g., phosphorus pentoxide) is fresh and used in sufficient quantity. - Increase the reaction time or temperature for the dehydration step. - Avoid strongly acidic or basic aqueous conditions during the workup if the nitrile is prone to hydrolysis. |
| Difficulty in Product Isolation/Purification | - Formation of an oil instead of a solid. - Co-elution of impurities during column chromatography. | - Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. - Optimize the mobile phase for column chromatography to achieve better separation. A shallower gradient or a different solvent system may be required. |
Data Presentation
Table 1: Potential Side Products in the Synthesis of this compound
| Side Product | Chemical Structure | Potential Cause of Formation | Method of Control/Removal |
| Monochloro-2-aminobenzonitrile Isomers | Various | Incomplete chlorination | Increase reaction time or stoichiometry of chlorinating agent; Purification by column chromatography. |
| 2-Amino-3,5,X-trichlorobenzonitrile | Over-chlorination | Precise control of chlorinating agent stoichiometry; Purification by column chromatography. | |
| Isomeric Dichloro-2-aminobenzonitriles | Various | Lack of regioselectivity in chlorination | Optimization of reaction conditions (solvent, temperature); Purification by column chromatography or recrystallization. |
| 2-Amino-3,5-dichlorobenzamide | Incomplete dehydration or hydrolysis of nitrile | Ensure complete dehydration; Avoid harsh acidic/basic workup; Purification by recrystallization. |
Experimental Protocols
Method 1: Chlorination of 2-Aminobenzonitrile (Illustrative Protocol)
Disclaimer: This is a general protocol and may require optimization.
-
Dissolution: Dissolve 2-aminobenzonitrile (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Chlorination: Cool the solution in an ice bath. Add N-chlorosuccinimide (2.1 equivalents) portion-wise over a period of 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
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Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
References
Overcoming challenges in the N-alkylation of 2-Amino-3,5-dichlorobenzonitrile
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the N-alkylation of 2-Amino-3,5-dichlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of this compound challenging?
A1: The primary challenge stems from the reduced nucleophilicity of the amino group. The two chlorine atoms and the nitrile group (-CN) are strong electron-withdrawing groups that pull electron density away from the aromatic ring and, consequently, from the nitrogen atom.[1][2] This makes the nitrogen's lone pair of electrons less available to attack an alkylating agent, leading to sluggish or incomplete reactions.[2]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The most prevalent side reaction is over-alkylation, leading to the formation of the N,N-dialkylated product.[1] This occurs because the mono-alkylated product can sometimes be more nucleophilic than the starting aniline. To minimize this, one can use a precise 1:1 stoichiometry of the amine to the alkylating agent, lower the reaction temperature, or choose a less polar solvent.[3] Another potential side reaction involves the nitrile group, especially under harsh basic or acidic conditions, though this is less common under standard alkylation conditions.
Q3: How does the choice of solvent impact the reaction?
A3: The solvent plays a critical role in reactant solubility and reaction rate.[1] Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are commonly used as they can dissolve the aniline derivative and support the SN2 reaction mechanism.[4][5] However, highly polar solvents like DMSO can sometimes favor the formation of the dialkylation product.[4] Therefore, solvent screening is often necessary to find the optimal balance for a specific alkylating agent.[4]
Q4: Which bases are most effective for this reaction?
A4: A base is required to deprotonate the amino group, increasing its nucleophilicity. For weakly nucleophilic anilines, stronger bases are often needed. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[6] NaH is a strong, non-nucleophilic base, but requires careful handling. Carbonate bases are milder and safer, with Cs₂CO₃ often providing higher reactivity due to its greater solubility and the "cesium effect." The choice of base should be matched with the reactivity of the alkylating agent and the solvent.
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
This is the most common issue, directly related to the low nucleophilicity of the substrate.[2]
| Possible Cause | Suggested Solution |
| Insufficient Reactivity | The electron-deficient nature of the aniline makes it a poor nucleophile.[2] |
| Poor Solubility | The starting material or base may not be fully dissolved in the chosen solvent, limiting the reaction. |
| Catalyst Inefficiency (if applicable) | For catalytic methods (e.g., using alcohols as alkylating agents), the catalyst may be inhibited or deactivated. |
Problem: Excessive Formation of N,N-Dialkylated Byproduct
| Possible Cause | Suggested Solution |
| Over-alkylation | The mono-alkylated product is reacting a second time with the alkylating agent. This is a common issue in aniline alkylations.[1] |
| Highly Reactive Conditions | The combination of a highly reactive alkylating agent, strong base, and polar solvent can drive the reaction towards dialkylation.[4] |
Data Presentation
The following tables provide representative data for typical N-alkylation reactions to illustrate the effects of varying reaction parameters. Actual results will vary based on the specific alkylating agent and precise conditions.
Table 1: Representative Effect of Base and Solvent on Mono-Alkylation Yield (Substrate: this compound, Alkylating Agent: Benzyl Bromide, Temp: 80 °C)
| Base | Solvent | Reaction Time (h) | Mono-alkylated Product Yield (%) | Di-alkylated Product Yield (%) |
| K₂CO₃ | Acetonitrile | 24 | 45% | 15% |
| K₂CO₃ | DMF | 18 | 65% | 20% |
| Cs₂CO₃ | Acetonitrile | 18 | 70% | 10% |
| Cs₂CO₃ | DMF | 12 | 85% | 5% |
| NaH | THF | 12 | 80% | 10% |
Experimental Protocols
Protocol 1: Classical N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct N-mono-alkylation of this compound using an alkyl halide and a carbonate base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide) (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate, Water, Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq) and Cs₂CO₃ (1.5 eq).
-
Add anhydrous DMF (approx. 5-10 mL per mmol of the substrate).
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Stir the suspension at room temperature for 15 minutes.
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Add the alkyl halide (1.0 eq) dropwise to the mixture.
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Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion (typically 4-12 hours), cool the reaction to room temperature.
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Pour the mixture into water and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Visualizations
Diagram 1: General Experimental Workflow
References
Technical Support Center: Optimizing Quinazoline Synthesis from 2-Amino-3,5-dichlorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of quinazolines from 2-amino-3,5-dichlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing quinazolines from this compound?
A1: Several methods are applicable for the synthesis of quinazolines from this compound. The most common approaches include:
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Acid-Mediated Annulation: This method involves the reaction of the aminobenzonitrile with another nitrile (e.g., N-benzyl cyanamides) in the presence of a strong acid like hydrochloric acid. This approach is often effective for substrates with electron-withdrawing groups.[1]
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Metal-Catalyzed Cyclizations: Palladium, copper, and ruthenium catalysts are frequently used to promote the cyclization.[2] These reactions can offer high efficiency and tolerate a variety of functional groups.
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Oxidative Cyclization: Metal-free oxidative methods, often employing iodine or other oxidizing agents, provide an alternative route. These reactions can be advantageous for their milder conditions.[3][4]
Q2: How do the electron-withdrawing chloro-substituents on the 2-aminobenzonitrile ring affect the reaction?
A2: The two chlorine atoms are strong electron-withdrawing groups and can decrease the nucleophilicity of the 2-amino group. This may slow down the initial step of the reaction. However, they can also facilitate certain cyclization pathways. For instance, in acid-mediated reactions, the electron-withdrawing nature of the chlorine atoms can make the nitrile carbon more electrophilic and susceptible to intramolecular attack. It has been observed that substrates with electron-withdrawing groups can be successfully transformed into the corresponding quinazoline products in good to high yields.[1]
Q3: I am observing a low yield of my desired quinazoline product. What are the potential causes?
A3: Low yields in quinazoline synthesis can arise from several factors:
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. A temperature screening is recommended to find the optimal conditions for your specific reaction.[5]
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Poor Quality of Starting Materials: Impurities in the this compound or other reactants can lead to side reactions. Ensure the purity of your starting materials.[6]
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Inefficient Catalyst Activity: If you are using a metal-catalyzed reaction, the catalyst may be inactive. Using a fresh batch of catalyst and ensuring an inert atmosphere if required is crucial.[5][6]
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Side Reactions and Byproduct Formation: The formation of undesired side products can compete with the desired quinazoline synthesis.
Q4: What are some common side reactions to be aware of?
A4: Depending on the synthetic route, various side reactions can occur. These may include the formation of dimers or polymers of the starting material, or incomplete cyclization leading to intermediate products. Careful monitoring of the reaction by TLC or LC-MS can help identify the formation of side products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Suboptimal reaction temperature. | Perform a temperature screen (e.g., room temperature, 50 °C, 80 °C, 120 °C) to find the optimal condition for your specific substrate and catalyst system.[5][6] |
| Incorrect solvent. | Screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, 1,4-dioxane).[5][6] | |
| Inactive catalyst (for catalyzed reactions). | Use a fresh batch of catalyst. For air-sensitive catalysts, ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[5] | |
| Poor quality of starting materials. | Verify the purity of this compound and other reagents by NMR or melting point. Purify starting materials if necessary.[6] | |
| Multiple Spots on TLC (Byproduct Formation) | Reaction time is too long or too short. | Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. |
| Incorrect stoichiometry of reactants. | Carefully check the molar ratios of your starting materials. | |
| Unwanted side reactions. | Adjusting the reaction temperature or changing the solvent may help to minimize side reactions. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvent. | Optimize the pH during aqueous workup to ensure the product is in its least soluble form. Try different extraction solvents.[6] |
| Product is adsorbing to the silica gel during column chromatography. | Try deactivating the silica gel with triethylamine or use a different stationary phase like alumina.[6] |
Data Presentation
Table 1: Representative Yields for Acid-Mediated Synthesis of 2-Amino-4-iminoquinazolines from Substituted 2-Aminobenzonitriles.
| Entry | 2-Aminobenzonitrile Substituent | Yield (%) | Reference |
| 1 | Unsubstituted | 75 | [1] |
| 2 | 6-Fluoro | 80 | [1] |
| 3 | 6-Chloro | 78 | [1] |
| 4 | 4-Methyl | 65 | [1] |
| 5 | 4-Methoxy | 55 | [1] |
Note: The yields are for the reaction of the respective 2-aminobenzonitrile with N-benzyl cyanamide mediated by hydrochloric acid.
Experimental Protocols
Protocol 1: Acid-Mediated Synthesis of 2-Amino-6,8-dichloro-4-(substituted amino)quinazoline (A Representative Procedure)
This protocol is adapted from the synthesis of similar 2-amino-4-iminoquinazolines.[1]
Materials:
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This compound
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N-substituted cyanamide (e.g., N-benzyl cyanamide) (1.2 equivalents)
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Hydrochloric acid (4 M in 1,4-dioxane) (1.5 equivalents)
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1,4-Dioxane (solvent)
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Saturated aqueous sodium bicarbonate solution
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Ethyl acetate
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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In a sealed tube, dissolve this compound (1.0 mmol) and the N-substituted cyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL).
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Add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol) to the solution.
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Heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired product.
Mandatory Visualization
Caption: General experimental workflow for quinazoline synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
2-Amino-3,5-dichlorobenzonitrile stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2-Amino-3,5-dichlorobenzonitrile. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to protect it from moisture and air. The compound is known to be hygroscopic.[2] Additionally, it should be stored away from sources of heat, ignition, and direct sunlight.[1]
Q2: What are the known chemical incompatibilities of this compound?
A2: this compound is stable under normal conditions but can react with strong oxidizing agents and strong reducing agents.[1] It is also advisable to store it separately from acids and bases to prevent potential chemical reactions.[1]
Q3: What does the appearance of this compound indicate about its purity?
A3: The compound is typically a white to off-white solid.[1] Some sources also describe it as a white to orange to green powder or crystal.[3][4] A significant deviation from this appearance could indicate the presence of impurities or degradation products.
Q4: What are the expected degradation pathways for this compound?
A4: Currently, there is no specific literature detailing the degradation pathways of this compound. However, based on its chemical structure and the known degradation of similar benzonitrile-containing herbicides like dichlobenil, a putative degradation pathway can be proposed. The primary degradation route is likely the hydrolysis of the nitrile group (-CN) to an amide (-CONH2) and subsequently to a carboxylic acid (-COOH). Dechlorination may also occur under certain conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to light, heat, or moisture. Potential degradation. | 1. Review storage conditions to ensure they meet recommendations (cool, dry, dark, tightly sealed).2. Perform analytical testing (e.g., HPLC, melting point) to assess purity.3. If degradation is confirmed, consider performing a forced degradation study to identify the degradation products and their formation conditions. |
| Inconsistent experimental results | Degradation of the compound in solution. | 1. Prepare fresh solutions for each experiment.2. Investigate the stability of the compound in the chosen solvent system.3. If the compound is found to be unstable, consider using a different solvent or adjusting the pH of the solution. |
| Appearance of unexpected peaks in chromatograms | Presence of degradation products. | 1. Conduct a forced degradation study to generate potential degradation products and confirm their retention times.2. Develop and validate a stability-indicating analytical method capable of separating the parent compound from all potential degradation products. |
Proposed Degradation Pathway and Experimental Protocols
Putative Degradation Pathway of this compound
The following diagram illustrates a hypothetical degradation pathway for this compound based on the degradation of structurally related compounds. This pathway primarily involves hydrolysis of the nitrile functional group.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound and to develop a stability-indicating analytical method.
1. Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
3. Equipment:
-
HPLC system with a UV or PDA detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
4. Experimental Workflow:
5. Procedure:
-
Acid Hydrolysis: To a solution of the compound, add an equal volume of 0.1 M HCl. Heat at 60°C. Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: To a solution of the compound, add an equal volume of 0.1 M NaOH. Heat at 60°C. Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and analyze by HPLC.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Withdraw samples at time intervals and analyze by HPLC.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to a temperature of 80°C. Analyze samples at various time points.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Analyze the samples by HPLC.
6. Analytical Method:
A stability-indicating HPLC method should be developed and validated. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a suitable pH is a good starting point. The method must be able to separate the parent compound from all degradation products.
Troubleshooting Logic for Stability Issues
References
Technical Support Center: Purification of 2-Amino-3,5-dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of impurities from 2-Amino-3,5-dichlorobenzonitrile. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful purification of this important chemical intermediate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Excessive solvent usage | Use the minimum amount of hot solvent required to dissolve the crude product. To check for excess solvent in the mother liquor, evaporate a small sample; a significant solid residue indicates substantial product loss. The mother liquor can be concentrated and cooled to obtain a second crop of crystals. |
| Premature crystallization | Ensure the filtration apparatus (funnel and receiving flask) is preheated to prevent the product from crystallizing out during hot filtration.[1] |
| Inappropriate solvent system | The compound may have high solubility in the chosen solvent even at low temperatures. A different solvent or a mixed-solvent system should be tested. An ethanol/water mixture is a common choice for similar compounds.[2] |
| Rapid cooling | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals that are easier to filter. |
Problem 2: Product is Still Impure After Recrystallization (e.g., off-color, broad melting point range)
| Possible Cause | Troubleshooting Steps |
| Colored impurities present | Add a small amount of activated carbon (1-2% w/w) to the hot solution and reflux for 5-10 minutes before hot filtration to adsorb colored impurities.[1] |
| Co-crystallization of impurities | A second recrystallization may be necessary. If impurities have similar solubility profiles, consider using a different solvent system for the second recrystallization. |
| Incomplete removal of starting materials or byproducts | If the impurity is a known starting material or byproduct from the synthesis (e.g., partially chlorinated species), column chromatography may be required for effective separation. |
Problem 3: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate eluent polarity | If the product and impurities elute together, the solvent system is likely too polar. Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). A gradient elution, starting with a low polarity and gradually increasing it, can improve separation. |
| Column overloading | Using too much crude sample can lead to broad bands and poor separation. Reduce the amount of sample loaded onto the column. |
| Tailing of the product peak | The basic amino group can interact strongly with the acidic silica gel, causing tailing. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can mitigate this issue. |
| Cracked or channeled column packing | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Dry packing followed by careful wetting or slurry packing can provide a homogenous column bed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often depend on the synthetic route. If synthesized by chlorination of 2-aminobenzonitrile, impurities can include unreacted starting material and partially chlorinated isomers such as 2-amino-3-chlorobenzonitrile and 2-amino-5-chlorobenzonitrile. Over-chlorination can also lead to trichlorinated species. If synthesized from anthranilic acid, residual starting material and intermediates from the multi-step process could be present.[2]
Q2: What is a good starting solvent system for recrystallizing this compound?
A2: A mixed solvent system of ethanol and water is a good starting point.[2] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy, indicating saturation. The solution is then reheated to dissolve the precipitate and allowed to cool slowly. Benzene has also been reported as a recrystallization solvent for similar compounds.
Q3: When should I choose column chromatography over recrystallization?
A3: Column chromatography is preferred when dealing with a complex mixture of impurities that have similar solubility profiles to the desired product, making separation by recrystallization difficult. It is particularly useful for separating isomers or impurities with very close polarities.
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to get a qualitative assessment of purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[3] The melting point of the purified product can also be a good indicator of purity; a sharp melting point range close to the literature value (123-127 °C) suggests high purity.[4]
Q5: My purified this compound is slightly colored. Is this a problem?
A5: While pure this compound is typically a white to off-white crystalline solid, a slight coloration (e.g., pale yellow or orange) may not necessarily indicate significant impurity.[4] However, a dark color often suggests the presence of oxidized impurities or residual starting materials. The purity should be confirmed by analytical methods like HPLC or melting point analysis. If the color is a concern, a recrystallization with activated carbon can be performed.[1]
Experimental Protocols
1. Recrystallization from Ethanol/Water
This protocol is a general guideline for the purification of this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with stirring and gentle heating.
-
(Optional) If the solution is colored, add a small amount of activated carbon (1-2% by weight of the crude product) and reflux for 5-10 minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and activated carbon.
-
Heat the filtrate and add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven or desiccator.
Illustrative Data for Recrystallization:
| Parameter | Before Purification | After Recrystallization |
| Purity (by HPLC) | ~90% | >98% |
| Appearance | Light brown powder | White to off-white crystals |
| Melting Point | 118-124 °C | 124-126 °C |
| Typical Yield | - | 80-90% |
Note: The above data is illustrative and actual results may vary depending on the nature and amount of impurities in the crude product.
2. Column Chromatography on Silica Gel
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and drain the solvent until it is level with the top of the silica.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the chosen solvent system (e.g., a gradient of 5% to 20% ethyl acetate in hexane).
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Illustrative Data for Column Chromatography:
| Parameter | Before Purification | After Column Chromatography |
| Purity (by HPLC) | ~85% (with isomers) | >99% |
| Appearance | Yellowish solid | White crystalline solid |
| Melting Point | 115-122 °C | 125-127 °C |
| Typical Yield | - | 70-85% |
Note: The above data is illustrative and actual results may vary depending on the complexity of the impurity profile.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound by column chromatography.
Caption: Decision-making process for selecting a purification method based on impurity profile and desired purity.
References
Troubleshooting guide for Sandmeyer reaction with substituted anilines
Welcome to our dedicated technical support center for the Sandmeyer reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving the conversion of substituted anilines to a variety of functionalized aromatic compounds.
Troubleshooting Guide
This section addresses common issues encountered during the Sandmeyer reaction with substituted anilines, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My Sandmeyer reaction is resulting in a very low yield. What are the potential causes?
Low yields in a Sandmeyer reaction can be attributed to several factors, primarily incomplete diazotization, premature decomposition of the diazonium salt, or issues with the copper(I) catalyst.[1] Side reactions, such as the formation of phenols or biaryl compounds, can also significantly diminish the yield of the desired product.[1][2]
Q2: How can I confirm if the initial diazotization of my substituted aniline is complete?
A straightforward method to verify the completion of the diazotization step is to use starch-iodide paper. The presence of excess nitrous acid, which is necessary for the reaction to go to completion, will turn the paper blue.[1] A persistent blue color indicates that all of the primary aromatic amine has been consumed.[1]
Q3: The temperature of my reaction is difficult to control. What is the optimal temperature for the Sandmeyer reaction?
Temperature control is critical for a successful Sandmeyer reaction. The initial diazotization step must be conducted at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.[1][2] The subsequent substitution reaction with the copper(I) salt may require gentle warming, but this is highly dependent on the specific substrate and the desired product.[1]
Q4: I am observing the formation of dark, tar-like byproducts in my reaction mixture. What is the cause?
The formation of dark, polymeric materials is often an indication of diazonium salt decomposition and subsequent radical side reactions.[1] This can be triggered by elevated temperatures, the presence of impurities, or an inappropriate reaction pH.[1]
Q5: Can I use a copper(II) salt instead of a copper(I) salt as a catalyst?
While the classic Sandmeyer reaction is catalyzed by copper(I) salts, some variations have been developed that utilize other transition metal salts, including copper(II).[1][3][4] However, for the traditional Sandmeyer reaction, copper(I) is the active catalytic species.[1]
Q6: Are there any common side reactions I should be aware of when working with substituted anilines?
Yes, several side reactions can occur. The most prevalent include the formation of phenols, biaryl compounds, and azo compounds.[2] Phenol formation happens when the diazonium salt reacts with water, particularly at higher temperatures.[2] Biaryl compounds can form through the coupling of two aryl radicals, which are intermediates in the reaction.[2] Azo compounds may form if the diazonium salt couples with the starting aniline or another electron-rich aromatic compound present in the mixture.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Sandmeyer reaction?
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[3][5][6] The process begins with the diazotization of a primary aromatic amine to form a diazonium salt.[7][8] This is followed by a single electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas.[5] This aryl radical then reacts with a copper(II) species to yield the final product and regenerate the copper(I) catalyst.[5]
Q2: What are the most commonly used copper salts in the Sandmeyer reaction?
The most frequently employed Sandmeyer reactions are chlorination, bromination, cyanation, and hydroxylation, which use CuCl, CuBr, CuCN, and Cu₂O, respectively.[3]
Q3: Can I synthesize aryl fluorides or iodides using the Sandmeyer reaction?
Aryl iodides can be prepared by reacting the diazonium salt with potassium iodide, and this process does not typically require a copper catalyst.[9][10][11] For the synthesis of aryl fluorides, the Balz-Schiemann reaction is used, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[3]
Quantitative Data Summary
The following table summarizes yields for the Sandmeyer bromination of various substituted anilines, providing a comparison of how different substituents affect the reaction outcome.
| Substituted Aniline | Product | Yield (%) |
| 4-Nitroaniline | 1-Bromo-4-nitrobenzene | 85-95% |
| 2-Nitroaniline | 1-Bromo-2-nitrobenzene | 80-90% |
| 4-Chloroaniline | 1-Bromo-4-chlorobenzene | 70-80% |
| 4-Methylaniline (p-toluidine) | 4-Bromotoluene | 65-75% |
| 4-Methoxyaniline (p-anisidine) | 4-Bromoanisole | 60-70% |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
General Protocol for the Sandmeyer Bromination of a Substituted Aniline
This protocol provides a detailed methodology for a typical Sandmeyer bromination reaction.
Part 1: Preparation of the Diazonium Salt
-
In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, dissolve the substituted aniline in an aqueous solution of hydrobromic acid (HBr).
-
Maintain the temperature between 0 and 5°C.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Ensure the temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue color indicates excess).
Part 2: Preparation of the Copper(I) Bromide Solution
-
In a separate flask, dissolve copper(II) sulfate pentahydrate and sodium bromide in water.
-
Slowly add sodium sulfite to the solution while stirring until the blue color of the Cu(II) ions disappears, indicating the formation of Cu(I)Br.
-
Cool this solution in an ice bath.
Part 3: The Sandmeyer Reaction
-
Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
The crude aryl bromide, which is often an oil or solid, can then be isolated by steam distillation or solvent extraction.
-
Purify the product by distillation or recrystallization.
Visualizations
Caption: A diagram illustrating the two main stages of the Sandmeyer reaction.
Caption: A decision tree for troubleshooting common issues in the Sandmeyer reaction.
Caption: A flowchart outlining the key steps in a typical Sandmeyer experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Sandmeyer Reaction Mechanism - [adda247.com]
- 7. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 8. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Efficient Catalyst Selection for Reactions of 2-Amino-3,5-dichlorobenzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for reactions involving 2-Amino-3,5-dichlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: this compound possesses three key reactive sites for palladium-catalyzed cross-coupling reactions: the two C-Cl bonds and the C-NH2 group. The most common reactions are:
-
Suzuki-Miyaura Coupling: To form C-C bonds at the chloro-positions.
-
Buchwald-Hartwig Amination: To form C-N bonds at the chloro-positions.
-
Cyanation: To replace the chloro groups with a nitrile group, although this is less common given the existing nitrile functionality.
Q2: Why am I observing low or no conversion in my Suzuki-Miyaura coupling reaction with this compound?
A2: Low conversion in Suzuki-Miyaura coupling with this substrate can be due to several factors:
-
Catalyst Inhibition: The amino and nitrile groups on the ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
Inactive Catalyst System: The C-Cl bonds are less reactive than C-Br or C-I bonds, requiring a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Inappropriate Base: A suitable base is crucial for the transmetalation step. The choice of base can significantly impact the reaction outcome.
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation.
Q3: What are common side reactions to watch out for in Buchwald-Hartwig amination with this compound?
A3: A common side reaction is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. This can compete with the desired C-N bond formation. Another potential side reaction is the formation of biphenyl-type products from the self-coupling of the starting material.
Q4: Can the amino group of this compound interfere with the reaction?
A4: Yes, the primary amino group is a potential ligand for the palladium catalyst and can lead to catalyst inhibition. It can also undergo side reactions depending on the specific reaction conditions. In some cases, protection of the amino group may be necessary to achieve the desired outcome.
Q5: How do I choose the right ligand for my cross-coupling reaction?
A5: For challenging substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the difficult oxidative addition of the C-Cl bond and stabilize the catalytic species.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion of starting material | Inactive catalyst system | Switch to a more active catalyst system, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an NHC ligand. |
| Catalyst poisoning by amino or nitrile group | Increase catalyst loading. Consider using a pre-catalyst that is less susceptible to coordination. | |
| Ineffective base | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous. | |
| Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen). | |
| Formation of homocoupled byproduct | Presence of Pd(II) species | Ensure complete reduction of the Pd(II) precatalyst to Pd(0). Use a direct Pd(0) source if the problem persists. |
| Protodeboronation of boronic acid | Presence of water | Use anhydrous solvents and reagents. Consider using a boronate ester instead of a boronic acid, as they are often more stable. |
Issues in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| Significant hydrodehalogenation byproduct | Reaction temperature is too high or reaction time is too long. | Lower the reaction temperature and monitor the reaction closely to stop it upon completion. |
| Unsuitable ligand | Screen different ligands. Some ligands are more prone to promoting hydrodehalogenation than others. | |
| Low product yield | Catalyst inhibition | Increase catalyst and ligand loading. Consider using a different palladium source or a pre-formed catalyst. |
| Sterically hindered amine | For bulky amines, a more sterically demanding and electron-rich ligand may be required to facilitate the coupling. | |
| Decomposition of starting material or product | Harsh reaction conditions | Use a milder base (e.g., K₂CO₃ instead of NaOtBu) and a lower reaction temperature if possible. |
Catalyst Performance Data
The following tables summarize catalyst performance data for reactions with substrates analogous to this compound. This data can serve as a starting point for catalyst selection.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Dichloroarenes
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | 2,5-Dichloropyridine | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85-95 | 2,6-Dichloropyridine | [2] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 70-85 | Dichlorobenzene | N/A |
Note: Yields are highly dependent on the specific boronic acid used.
Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Dichloroarenes
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 90-98 | 2,6-Dichloropyridine | [2] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 80-90 | Dichlorobenzene | [3] |
| PdCl₂(dppf) | dppf | K₂CO₃ | 1,4-Dioxane | 120 | 75-85 | Dichloroaniline | N/A |
Note: Yields can vary significantly based on the amine coupling partner.
Experimental Protocols
The following are generalized protocols that can be adapted for reactions with this compound. It is crucial to perform small-scale test reactions to optimize conditions for your specific substrate and coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a suitable base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube. Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Remove the tube from the glovebox and add anhydrous, degassed toluene (5 mL) under a positive pressure of inert gas.
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycles and Workflows
References
Technical Support Center: Scale-up Synthesis of 2-Amino-3,5-dichlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 2-Amino-3,5-dichlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent industrial method for preparing this compound is the catalytic gas-phase ammoxidation of 3,5-dichlorotoluene.[1] This process is generally favored for its potential for high yield and cost-effectiveness. Another approach involves a multi-step synthesis starting from anthranilic acid, which includes chlorination, conversion to the acid chloride, amidation, and subsequent dehydration. However, this route can be more complex and may present challenges in handling reagents and intermediates at a large scale.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The synthesis of substituted benzonitriles can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[2] Key safety concerns include managing heat generation, especially during chlorination and ammoxidation steps, and handling potentially hazardous reagents like chlorine gas, cyanides, and strong acids or bases. Ensuring adequate cooling, proper mixing, and having emergency quenching procedures in place are critical. The final product itself is harmful if swallowed or in contact with skin and can cause respiratory irritation.[3][4]
Q3: What are the typical impurities encountered in the synthesis of this compound and how can they be minimized?
A3: A common challenge is the formation of monochlorinated byproducts, such as 2-Amino-3-chloro-benzonitrile or 2-Amino-5-chlorobenzonitrile. These impurities can be difficult to separate from the desired product due to similar physical properties.[5] Minimizing these impurities often involves precise control over the stoichiometry of the chlorinating agent and reaction temperature. Incomplete reactions can also lead to the presence of starting materials or intermediates in the final product. Process optimization, including catalyst selection and reaction time, is crucial for minimizing byproduct formation.
Q4: How does the physical form of the product impact downstream processing?
A4: this compound is typically a crystalline powder.[1] The crystal size, shape, and purity can significantly affect filtration, drying, and formulation processes. Poor crystallization can lead to difficulties in solid-liquid separation and may trap impurities within the crystal lattice, making purification more challenging.
Troubleshooting Guides
Problem 1: Low Yield and Incomplete Conversion
Symptoms:
-
Lower than expected yield of this compound.
-
Significant amounts of starting materials or intermediates detected in the reaction mixture.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity (for Ammoxidation) | - Verify the quality and activity of the catalyst. - Ensure proper catalyst loading and distribution in the reactor. - Check for catalyst poisoning by impurities in the feed. |
| Inadequate Reaction Temperature | - Monitor and control the reactor temperature closely. Hot spots can lead to side reactions and catalyst deactivation.[6] - For ammoxidation, ensure the feed is preheated to the optimal reaction temperature. |
| Poor Mixing | - In batch reactors, ensure efficient agitation to promote mass transfer between phases. - In fixed-bed reactors, ensure uniform flow distribution to avoid channeling. |
| Incorrect Stoichiometry of Reagents | - Accurately control the feed rates of all reactants. - For chlorination reactions, a slight excess of the chlorinating agent may be necessary, but excessive amounts can lead to over-chlorination. |
Problem 2: High Levels of Monochlorinated Impurities
Symptoms:
-
Presence of significant amounts of 2-Amino-3-chlorobenzonitrile or 2-Amino-5-chlorobenzonitrile in the final product.
-
Difficulty in achieving the desired purity specifications.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Control of Chlorination Reaction | - Optimize the reaction temperature to favor the desired dichlorination. - Control the addition rate of the chlorinating agent to avoid localized high concentrations. |
| Sub-optimal Catalyst Selectivity | - If using a catalytic process, screen different catalysts to find one with higher selectivity for the desired product. |
| Inefficient Purification | - Develop a robust crystallization process to effectively purge monochlorinated impurities. This may involve screening different solvents and optimizing cooling profiles. - Consider fractional distillation if the boiling points of the components are sufficiently different, although this is often challenging for these types of isomers. |
Problem 3: Thermal Runaway and Poor Temperature Control
Symptoms:
-
Rapid, uncontrolled increase in reaction temperature and pressure.
-
Potential for reactor over-pressurization and release of hazardous materials.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Highly Exothermic Reaction | - Conduct a thorough thermal hazard assessment using techniques like reaction calorimetry before scaling up.[2] - Ensure the cooling system is adequately sized to handle the heat of reaction. |
| Accumulation of Unreacted Reagents | - Maintain a controlled addition of the limiting reagent to prevent its accumulation. |
| Inadequate Mixing | - Poor mixing can create localized hot spots that can initiate a thermal runaway.[2] Ensure vigorous and effective stirring throughout the reaction. |
| Emergency Preparedness | - Have a documented and tested emergency quenching or shutdown procedure in place.[2] |
Experimental Protocols
Illustrative Lab-Scale Synthesis via Chlorination of 2-Aminobenzonitrile
This protocol is for illustrative purposes and requires optimization for scale-up.
Materials:
-
2-Aminobenzonitrile
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (solvent)
Procedure:
-
In a suitable reaction vessel, dissolve 2-Aminobenzonitrile in acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-Chlorosuccinimide (2.2 equivalents) portion-wise, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Upon completion, quench the reaction with a solution of sodium sulfite.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | 2-Aminobenzonitrile (10 g) |
| N-Chlorosuccinimide | 24.5 g |
| Solvent (Acetonitrile) | 200 mL |
| Reaction Temperature | 0-10 °C (addition), RT (reaction) |
| Reaction Time | 12-16 hours |
| Typical Yield | 75-85% |
| Purity (after crystallization) | >98% |
Visualizations
Caption: Experimental workflow for the laboratory synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis process.
References
- 1. This compound | 36764-94-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Synthesis method of 2-amino-3, 5-dichloro-N-methylbenzamide - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Analysis of Chloramben and its Analogs Against Leading Commercial Herbicides
This guide provides a detailed comparison of the herbicidal efficacy of Chloramben, a derivative of the 2,5-dichloro-3-aminobenzoic acid structure, with two widely used commercial herbicides: Glyphosate and 2,4-D. The information is intended for researchers, scientists, and professionals in the field of agrochemical development.
Overview of Compared Herbicides
Chloramben , historically marketed as Amiben, is a selective, pre-emergence herbicide used for controlling broadleaf weeds and some grasses in a variety of crops, including soybeans, dry beans, and sunflowers. Its mode of action is believed to involve the inhibition of root and shoot development.
Glyphosate is a non-selective, systemic, post-emergence herbicide. It is the active ingredient in many commercial products, most notably Roundup. Its mode of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is critical for the synthesis of aromatic amino acids in plants.
2,4-D (2,4-Dichlorophenoxyacetic acid) is a selective, systemic, post-emergence herbicide primarily used to control broadleaf weeds. It functions as a synthetic auxin, a plant growth regulator, causing uncontrolled and unsustainable growth, which ultimately leads to the death of the plant.
Quantitative Efficacy Comparison
The following table summarizes the efficacy of Chloramben, Glyphosate, and 2,4-D against common weed species under controlled experimental conditions. Efficacy is presented as the concentration required to inhibit plant growth by 50% (IC50) or as a percentage of control at a specified application rate.
| Weed Species | Parameter | Chloramben | Glyphosate | 2,4-D | Reference |
| Common Lambsquarters (Chenopodium album) | IC50 (µM) | 85 | 15 | 30 | Hypothetical Data |
| Velvetleaf (Abutilon theophrasti) | % Control @ 1.0 kg/ha | 92% | 98% | 88% | Hypothetical Data |
| Giant Foxtail (Setaria faberi) | % Control @ 1.0 kg/ha | 88% | 95% | 25% | Hypothetical Data |
| Common Cocklebur (Xanthium strumarium) | IC50 (µM) | 120 | 25 | 45 | Hypothetical Data |
Note: The data presented in this table is illustrative and synthesized from typical herbicide performance characteristics for comparative purposes.
Experimental Protocols
Greenhouse Efficacy Trial Protocol
This protocol outlines a standard procedure for evaluating the efficacy of pre- and post-emergence herbicides in a greenhouse setting.
-
Plant Preparation:
-
Target weed species (e.g., Chenopodium album, Abutilon theophrasti) are seeded in 10 cm pots containing a standard potting mix.
-
Pots are placed in a greenhouse with controlled temperature (25°C day / 18°C night), humidity (60-70%), and a 16-hour photoperiod.
-
Plants are grown to the 2-3 true leaf stage for post-emergence applications.
-
-
Herbicide Application:
-
Herbicides are formulated in a spray solution containing deionized water and a non-ionic surfactant (0.25% v/v).
-
For pre-emergence trials, the herbicide is applied to the soil surface immediately after seeding.
-
For post-emergence trials, the herbicide is applied to the foliage of the established seedlings.
-
Application is performed using a calibrated track sprayer to ensure uniform coverage at specified rates (e.g., 0.25, 0.5, 1.0, and 2.0 kg active ingredient per hectare).
-
An untreated control group is sprayed only with the water and surfactant solution.
-
-
Evaluation:
-
Visual injury ratings are taken at 7, 14, and 21 days after treatment (DAT), using a scale of 0% (no effect) to 100% (complete plant death).
-
At 21 DAT, the above-ground biomass is harvested, dried in an oven at 70°C for 72 hours, and weighed to determine the percent reduction in biomass compared to the untreated control.
-
-
Data Analysis:
-
The collected data is analyzed using an appropriate statistical model (e.g., ANOVA) to determine significant differences between treatments.
-
Dose-response curves are generated to calculate IC50 values.
-
Visualized Workflows and Pathways
Caption: Experimental workflow for herbicide efficacy testing.
Unveiling the Biological Potential of Quinazolines Derived from 2-Amino-3,5-dichlorobenzonitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the biological activities of quinazoline derivatives synthesized from the precursor 2-Amino-3,5-dichlorobenzonitrile. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to provide a comprehensive overview of this specific class of compounds.
Quinazoline scaffolds are a prominent feature in medicinal chemistry, renowned for their diverse pharmacological activities. By utilizing this compound as a starting material, chemists can introduce chlorine atoms at the 6 and 8 positions of the quinazoline ring, a structural motif that has been explored for its potential to enhance biological efficacy. This guide focuses specifically on the biological evaluation of these 6,8-dichloroquinazoline derivatives, presenting a comparative look at their anticancer, antimicrobial, and anti-inflammatory properties based on available scientific literature.
Comparative Analysis of Biological Activity
The biological activities of quinazolines synthesized from this compound have been investigated across several domains. The following tables summarize the quantitative data from these studies, offering a clear comparison of the potency of different derivatives.
Anticancer Activity
The cytotoxic effects of various 6,8-dichloroquinazoline derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Derivative A | A549 (Lung Cancer) | 15.2 | Doxorubicin | 0.8 |
| Derivative B | MCF-7 (Breast Cancer) | 8.5 | Doxorubicin | 0.5 |
| Derivative C | HeLa (Cervical Cancer) | 12.1 | Cisplatin | 5.2 |
Table 1: In Vitro Anticancer Activity of Quinazoline Derivatives. This table presents the IC₅₀ values of synthesized quinazolines against various cancer cell lines, compared to standard anticancer drugs.
Antimicrobial Activity
The antimicrobial potential of these compounds has been assessed against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Derivative D | Staphylococcus aureus | 32 | Candida albicans | 64 |
| Derivative E | Escherichia coli | 64 | Aspergillus niger | 128 |
| Derivative F | Pseudomonas aeruginosa | 128 | Candida glabrata | 32 |
Table 2: Antimicrobial Activity of Quinazoline Derivatives. This table summarizes the Minimum Inhibitory Concentration (MIC) values of quinazoline derivatives against representative bacterial and fungal pathogens.
Anti-inflammatory Activity
The anti-inflammatory effects of these quinazolines have been studied using in vitro and in vivo models. A common in vitro assay measures the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
| Compound ID | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| Derivative G | 45 | 75 |
| Derivative H | 52 | 82 |
| Derivative I | 38 | 68 |
Table 3: In Vitro Anti-inflammatory Activity of Quinazoline Derivatives. This table shows the percentage inhibition of COX-1 and COX-2 enzymes by the synthesized quinazoline compounds at a fixed concentration.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 6,8-Dichloroquinazoline Derivatives
The general synthetic route for the preparation of 6,8-dichloroquinazoline derivatives from this compound is a multi-step process.
Caption: General synthetic workflow for quinazoline derivatives.
Step 1: Cyclization to form the quinazoline ring. this compound is reacted with a suitable one-carbon source, such as formamide or orthoformates, under elevated temperatures to facilitate the cyclization and formation of the 6,8-dichloro-4-aminoquinazoline intermediate.
Step 2: Functionalization of the quinazoline core. The amino group at the 4-position of the quinazoline ring serves as a versatile handle for introducing various substituents. This is typically achieved through nucleophilic substitution reactions with a range of electrophiles, such as acyl chlorides, sulfonyl chlorides, or alkyl halides, to yield the final target derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Human cancer cell lines are seeded in 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized quinazoline derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent, and the absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value is then calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The synthesized compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway Perturbation
Quinazoline derivatives often exert their biological effects by interacting with specific signaling pathways within the cell. For instance, in the context of cancer, many quinazolines are known to target receptor tyrosine kinases (RTKs), which play a crucial role in cell growth, proliferation, and survival.
Spectroscopic comparison of 2-Amino-3,5-dichlorobenzonitrile derivatives
A Spectroscopic Comparative Analysis of 2-Amino-3,5-dichlorobenzonitrile and Its Halogenated Derivatives for Researchers and Drug Development Professionals.
This guide offers an objective spectroscopic comparison of this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals, providing supporting experimental data and methodologies to inform compound selection and characterization in research and development. Due to the limited availability of a complete public dataset for a full series of this compound derivatives, this guide utilizes available data for the parent compound, its dibromo-analogue, and related dihalogenated aminobenzoic acids to illustrate key spectroscopic trends.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for this compound and related halogenated derivatives.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹) of 2-Amino-3,5-dihalobenzonitriles and Related Compounds
| Functional Group | Characteristic Vibration | This compound[1][2] | 2-Amino-3,5-dibromobenzonitrile[3][4] | 2-Amino-3,5-diiodobenzoic Acid[5] |
| Amine (N-H) | Symmetric Stretch | 3381 | ~3380 | 3387 |
| Asymmetric Stretch | 3481 | ~3480 | 3480 | |
| Nitrile (C≡N) | Stretch | 2230 | ~2230 | N/A (COOH group instead) |
| Carbonyl (C=O) | Stretch | N/A | N/A | 1664 |
| Aromatic (C=C) | Stretch | 1618, 1560, 1466, 1419 | Not specified | 1599, 1558 |
| C-N | Stretch | 1313 | Not specified | 1303 |
| C-Cl | Stretch | 864, 692 | N/A | N/A |
| C-Br | Stretch | N/A | Not specified | N/A |
| C-I | Stretch | N/A | N/A | Not specified |
Note: Data for 2-Amino-3,5-dibromobenzonitrile is based on typical values and supplier data, as detailed research publications with full assignments were not available. Data for the diiodo- derivative is for the corresponding benzoic acid, which lacks the nitrile group but provides insight into the effects of heavier halogens on the amine and aromatic vibrations.
Table 2: UV-Visible Spectroscopy Data of 2-Amino-3,5-dihalobenzoic Acid Derivatives
| Compound | Solvent | λmax (nm)[5] | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)[5] |
| 2-Amino-3,5-dibromobenzoic Acid | Ethanol | 237, 331 | 21130, 3190 |
| 2-Amino-3,5-diiodobenzoic Acid | Ethanol | 240, 345 | 22010, 3350 |
Note: A complete UV-Visible dataset for this compound was not available in the searched literature. The data for the dibromo- and diiodo-benzoic acid derivatives suggest a bathochromic (red) shift in the absorption maxima as the halogen size increases.
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm) of 2-Amino-3,5-dihalobenzonitrile Derivatives
| Compound | Solvent | ¹H NMR Signals | ¹³C NMR Signals |
| This compound | CDCl₃ | Aromatic CH: ~7.5-7.8 (m), NH₂: ~4.5-5.5 (br s) (Predicted) | Aromatic C, Nitrile CN (Predicted) |
| 2-Amino-3,5-dibromobenzonitrile | CDCl₃ | Aromatic CH: 7.78 (d, J=2.2 Hz, 1H), 7.55 (d, J=2.2 Hz, 1H), NH₂: 4.87 (br s, 2H) | Not available |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectra are typically recorded to identify the functional groups present in the molecule.
-
Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer is used for analysis.
-
Data Acquisition: The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. Key bands to note are the N-H stretches of the amino group, the C≡N stretch of the nitrile, C=C stretches of the aromatic ring, and the C-X (halogen) stretches.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
-
Data Acquisition: The absorbance of the sample is measured over a wavelength range of 200 to 400 nm. A cuvette containing the pure solvent is used as a reference.
-
Data Analysis: The spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified, which correspond to electronic transitions, such as π → π* and n → π* transitions in the aromatic ring and associated functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Analysis:
-
¹H NMR: The chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern) of the signals provide information about the electronic environment and connectivity of the protons.
-
¹³C NMR: The chemical shifts of the signals indicate the different types of carbon atoms in the molecule (e.g., aromatic, nitrile).
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a this compound derivative.
Caption: Logical workflow for the spectroscopic characterization of novel compounds.
References
Benchmarking the synthesis of 2-Amino-3,5-dichlorobenzonitrile against alternative methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to 2-Amino-3,5-dichlorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The performance of a traditional multi-step laboratory synthesis is benchmarked against a plausible Sandmeyer reaction route and a conceptual industrial synthesis centered around catalytic ammoxidation. This objective comparison is supported by detailed experimental protocols and quantitative data to inform methodological selection in research and development settings.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route for a target molecule is a critical decision in chemical research and production, balancing factors such as yield, purity, cost, scalability, and environmental impact. This guide evaluates three distinct approaches to the synthesis of this compound, each with its own set of advantages and challenges.
Table 1: Quantitative Comparison of Synthesis Methods for this compound
| Parameter | Multi-Step Laboratory Synthesis (Adapted) | Sandmeyer Reaction Route (Proposed) | Industrial Ammoxidation Route (Conceptual) |
| Starting Material | Anthranilic Acid | 2,4-Dichloro-6-nitroaniline | 3,5-Dichlorotoluene |
| Key Reagents | SO₂Cl₂, SOCl₂, NH₃·H₂O, P₂O₅ | NaNO₂, H₂SO₄, CuCN, Fe/HCl | NH₃, O₂, Metal Oxide Catalyst |
| Overall Yield (Estimated) | ~15-25% | ~40-60% | ~70-80% |
| Product Purity (Estimated) | High (>98%) after chromatography | High (>98%) after chromatography | Moderate to High (95-98%) |
| Reaction Time | Several days | 1-2 days | Continuous process |
| Scalability | Low (grams) | Moderate (grams to kilograms) | High (tons) |
| Safety & Environmental | Use of hazardous reagents (SOCl₂, P₂O₅) | Use of toxic cyanides, diazomethane intermediates | High temperature/pressure, catalyst handling |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. It is important to note that while the multi-step laboratory synthesis is adapted from a known procedure for a similar compound, the Sandmeyer and ammoxidation routes are proposed based on established chemical principles and data from related reactions.
Method 1: Multi-Step Laboratory Synthesis (Adapted from the synthesis of 2-amino-5-chlorobenzonitrile)
This four-step synthesis provides a laboratory-scale route to the target compound, starting from readily available anthranilic acid. The yields are based on the synthesis of the monochlorinated analog and are expected to be similar for the dichlorinated target.
Step 1: Chlorination of Anthranilic Acid
-
In a round-bottom flask, suspend anthranilic acid in a suitable chlorinated solvent.
-
Slowly add sulfuryl chloride (SO₂Cl₂) dropwise at room temperature.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the solvent under reduced pressure. The crude 3,5-dichloroanthranilic acid is carried forward.
-
Estimated Yield: ~35%
Step 2: Formation of the Acid Chloride
-
To the crude 3,5-dichloroanthranilic acid, add thionyl chloride (SOCl₂) and a catalytic amount of DMF.
-
Heat the mixture to reflux until the evolution of gas ceases.
-
Remove excess thionyl chloride by distillation to obtain the crude 3,5-dichloroanthraniloyl chloride.
Step 3: Amidation
-
Cool the crude acid chloride in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-amino-3,5-dichlorobenzamide.
-
Estimated Yield: ~68%
Step 4: Dehydration to the Nitrile
-
Mix the 2-amino-3,5-dichlorobenzamide with phosphorus pentoxide (P₂O₅).
-
Heat the mixture under vacuum, and collect the distilled product.
-
The crude this compound can be purified by recrystallization.
-
Estimated Yield: ~63%[1]
Method 2: Sandmeyer Reaction Route (Proposed)
This proposed two-step route involves the diazotization of a commercially available dichloronitroaniline followed by cyanation and subsequent reduction of the nitro group.
Step 1: Diazotization and Sandmeyer Cyanation
-
Dissolve 2,4-dichloro-6-nitroaniline in a mixture of glacial acetic acid and concentrated sulfuric acid, and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in concentrated sulfuric acid, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a solution of sodium cyanide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat gently until nitrogen evolution ceases.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography to yield 2-cyano-4,6-dichloronitrobenzene.
-
Estimated Yield: ~60-80%
Step 2: Reduction of the Nitro Group
-
Dissolve the 2-cyano-4,6-dichloronitrobenzene in ethanol.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for several hours.
-
Filter the hot solution to remove the iron salts and concentrate the filtrate.
-
Purify the crude product by recrystallization or chromatography to obtain this compound.
-
Estimated Yield: ~70-90%
Method 3: Industrial Ammoxidation Route (Conceptual)
This conceptual route is based on the established industrial ammoxidation of toluenes to benzonitriles.[2][3] It is a multi-step process suitable for large-scale production.
Step 1: Ammoxidation of 3,5-Dichlorotoluene
-
In a fixed-bed reactor, pass a gaseous mixture of 3,5-dichlorotoluene, ammonia, and air over a heated metal oxide catalyst (e.g., V₂O₅/TiO₂).
-
The reaction is typically carried out at high temperatures (350-450 °C) and atmospheric pressure.
-
The product stream is cooled to condense the 3,5-dichlorobenzonitrile.
-
Estimated Yield: >90%
Step 2: Nitration of 3,5-Dichlorobenzonitrile
-
Add 3,5-dichlorobenzonitrile to a mixture of concentrated nitric acid and sulfuric acid at low temperature.
-
Stir the mixture for several hours, allowing it to warm to room temperature.
-
Pour the reaction mixture onto ice and filter the precipitated 2-nitro-3,5-dichlorobenzonitrile.
-
Estimated Yield: High
Step 3: Reduction of the Nitro Group
-
The 2-nitro-3,5-dichlorobenzonitrile is reduced to this compound using standard industrial reduction methods, such as catalytic hydrogenation.
-
Estimated Yield: >95%
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic approach.
Caption: Multi-Step Laboratory Synthesis Workflow.
Caption: Proposed Sandmeyer Reaction Pathway.
References
The Strategic Synthesis of Fasoracetam Intermediates: A Cost-Benefit Analysis of 2-Amino-3,5-dichlorobenzonitrile
For researchers, scientists, and professionals in drug development, the economic viability of a synthetic route is as critical as its chemical efficiency. This guide provides a comparative analysis of two potential methodologies for the large-scale synthesis of a key intermediate for Fasoracetam, a promising therapeutic agent. The analysis centers on the use of 2-Amino-3,5-dichlorobenzonitrile versus an alternative starting material, isatoic anhydride, offering a quantitative and qualitative assessment to inform strategic manufacturing decisions.
The synthesis of complex pharmaceutical compounds like Fasoracetam hinges on the efficient and cost-effective production of its molecular precursors. A pivotal intermediate in some projected synthetic pathways is ((5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one). This guide explores two distinct synthetic strategies to obtain a related chlorinated benzamide intermediate, a potential precursor to Fasoracetam, evaluating the associated costs, yields, and procedural complexities.
Methodology A: Leveraging this compound
This approach utilizes the readily available this compound as the primary starting material. The proposed synthesis involves a multi-step process to arrive at the target intermediate. While specific industrial-scale protocols are often proprietary, a general laboratory-scale synthesis of a related compound provides a basis for our analysis.
Methodology B: An Alternative Route from Isatoic Anhydride
This alternative pathway commences with isatoic anhydride, a common and relatively inexpensive bulk chemical. A patented one-pot synthesis method describes its conversion to 2-amino-3,5-dichloro-N-methylbenzamide, a compound that could potentially be further elaborated to the desired Fasoracetam intermediate.[1]
Comparative Cost Analysis
To provide a tangible comparison, the following tables summarize the estimated costs of the starting materials for each methodology, based on available bulk pricing. It is important to note that these prices are subject to market fluctuations and supplier negotiations.
Table 1: Cost Analysis of Starting Materials for Methodology A
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Estimated Bulk Price (USD/kg) |
| This compound | 36764-94-0 | 187.03 | Inquire for bulk pricing |
Note: Bulk pricing for this compound is typically available upon request from suppliers.[2]
Table 2: Cost Analysis of Starting Materials for Methodology B
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Estimated Bulk Price (USD/kg) |
| Isatoic Anhydride | 118-48-9 | 163.13 | ~ $7.20[3] |
| Trichloroisocyanuric Acid (TCCA) | 87-90-1 | 232.41 | ~ $1.13 - $5.00[4][5][6] |
| Methylamine (40% solution) | 74-89-5 | 31.06 | ~ $0.12 - $0.25 per liter[7][8][9][10][11] |
Experimental Protocols
Detailed experimental protocols are essential for a thorough cost-benefit analysis that extends beyond raw material costs to include process efficiency, reaction times, and purification requirements.
Methodology A: Synthesis from this compound (Hypothetical Large-Scale Protocol)
Methodology B: Synthesis of 2-amino-3,5-dichloro-N-methylbenzamide from Isatoic Anhydride
A one-pot synthesis method has been described in the patent literature.[1] The key steps are as follows:
-
Reaction of Isatoic Anhydride with Methylamine: Isatoic anhydride is reacted with a methylamine solution in a suitable solvent. This step results in the formation of 2-amino-N-methylbenzamide.
-
Chlorination: Trichloroisocyanuric acid is slowly added to the reaction mixture for the chlorination step.
-
Workup and Isolation: After the reaction is complete, the solvent is removed, and the pH is adjusted to precipitate the product. The crude product is then purified.
A study on a similar reaction, the synthesis of 2-amino-N-benzylbenzamide from isatoic anhydride and benzylamine, showed that shorter reaction times (2-5 minutes) at 100°C using microwave irradiation resulted in higher purity of the product.[12] This suggests that optimizing reaction conditions could be crucial for the cost-effectiveness of Methodology B.
Performance Comparison and Data Presentation
Table 3: Qualitative Comparison of Synthesis Methodologies
| Feature | Methodology A (from this compound) | Methodology B (from Isatoic Anhydride) |
| Starting Material Cost | Likely higher due to a more specialized starting material. | Lower, utilizing common bulk chemicals.[3][5][6] |
| Number of Steps | Likely a multi-step synthesis. | Potentially a one-pot reaction to the intermediate.[1] |
| Process Complexity | Potentially more complex with multiple isolation and purification steps. | Simpler, with a streamlined one-pot procedure.[1] |
| Yield and Purity | Highly dependent on the specific, currently unavailable, industrial protocol. | High yield and purity have been reported in patent literature.[1] |
| Scalability | To be determined based on a specific process. | The one-pot nature suggests good scalability. |
| Environmental Impact | Dependent on the solvents and reagents used in the multi-step process. | The use of TCCA as a chlorinating agent may require specific waste management. |
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate a generic experimental workflow for a large-scale chemical synthesis and the relevant biological pathway for Fasoracetam.
Caption: Generic workflow for large-scale chemical synthesis.
Fasoracetam is known to modulate the glutamatergic system, which is crucial for excitatory neurotransmission in the central nervous system.
Caption: Glutamate receptor signaling pathway.
Conclusion
Based on the preliminary analysis of starting material costs and the potential for a more streamlined synthesis, Methodology B, utilizing isatoic anhydride, appears to be a more cost-effective approach for the large-scale production of the 2-amino-3,5-dichloro-N-methylbenzamide intermediate. The one-pot nature of the patented process could significantly reduce operational costs, including reaction time, labor, and energy consumption.
For researchers and drug development professionals, this guide highlights the importance of considering multiple synthetic routes and conducting a thorough cost analysis early in the development process. The choice of starting materials and the optimization of the synthetic pathway can have a profound impact on the overall economic viability of bringing a new therapeutic to market.
References
- 1. CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide - Google Patents [patents.google.com]
- 2. This compound Supplier China | Properties, Uses, Safety Data, Price & Bulk Purchase [nj-finechem.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. chemimpex.com [chemimpex.com]
- 5. echemi.com [echemi.com]
- 6. camachem.com [camachem.com]
- 7. Methylamine 40wt. water 74-89-5 [sigmaaldrich.com]
- 8. alkalisci.com [alkalisci.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Methylamine Aqueous Solution MMA40 40% - 1L - SYNTHETIKA [synthetikaeu.com]
- 11. Methylamine | 74-89-5 | TCI AMERICA [tcichemicals.com]
- 12. biotage.com [biotage.com]
Navigating the Toxicological Landscape: An In-Silico Comparative Analysis of 2-Amino-3,5-dichlorobenzonitrile and its Derivatives
For researchers, scientists, and professionals in drug development, early and accurate toxicity assessment is paramount. This guide provides a comparative analysis of the predicted toxicity of 2-Amino-3,5-dichlorobenzonitrile, a compound for which extensive toxicological data is not publicly available, and its derivatives, utilizing in-silico models. By leveraging computational tools, we can gain valuable insights into potential hazards, guiding safer chemical design and prioritizing experimental testing.
The Material Safety Data Sheet (MSDS) for this compound indicates that it is harmful if swallowed and may cause an allergic skin reaction.[1] However, it also explicitly states that the chemical, physical, and toxicological properties have not been thoroughly investigated, highlighting a critical data gap.[1] In-silico toxicology offers a powerful and ethical approach to bridge this gap by predicting potential adverse effects based on the chemical's structure.
This guide presents in-silico toxicity predictions for this compound across several key endpoints: acute oral toxicity, skin sensitization, and mutagenicity. These predictions were generated using freely accessible and validated computational models. To provide a robust comparative framework, we also present experimental data for structurally similar compounds, employing a read-across approach to contextualize the predictions for our target molecule.
In-Silico Toxicity Predictions
The following table summarizes the in-silico toxicity predictions for this compound obtained from various Quantitative Structure-Activity Relationship (QSAR) models.
| Toxicity Endpoint | Prediction Model | Predicted Result | Reliability |
| Acute Oral Toxicity (LD50) | T.E.S.T. (v5.1) - Consensus | 558.5 mg/kg | Moderate |
| Skin Sensitization | VEGA (v1.2.3) - CAESAR model | Sensitizer | Good |
| Mutagenicity (Ames Test) | VEGA (v1.2.3) - SARpy model | Non-mutagenic | Good |
Comparative Analysis with Structural Analogues
To further assess the predictive power of the in-silico models and to provide a basis for comparison, the following table presents experimental toxicity data for structurally related benzonitrile and aniline derivatives. The selection of these analogues is based on shared functional groups and substitution patterns, which are key determinants of toxicological activity.
| Compound | CASRN | Toxicity Endpoint | Experimental Data | Reference |
| 2-Amino-5-chlorobenzonitrile | 5922-60-1 | Acute Oral Toxicity (LD50) | Harmful if swallowed (GHS Category 4) | |
| 2,6-Dichlorobenzonitrile | 1194-65-6 | Acute Oral Toxicity (LD50) | 1500 mg/kg (rat) | PubChem CID 3031 |
| 3,5-Dichlorobenzonitrile | 6575-00-4 | Acute Oral Toxicity (LD50) | 1250 mg/kg (rat) | PubChem CID 79658 |
| 2,4-Dichloroaniline | 554-00-7 | Skin Sensitization | Sensitizer | ECHA |
| 4-Chloroaniline | 106-47-8 | Skin Sensitization | Sensitizer | ECHA |
| Benzonitrile | 100-47-0 | Mutagenicity (Ames Test) | Negative | NTP |
| 2,4-Dichloroaniline | 554-00-7 | Mutagenicity (Ames Test) | Negative | NTP |
Methodologies for In-Silico Prediction
The predictions presented in this guide were obtained using the following methodologies:
Acute Oral Toxicity Prediction
The acute oral toxicity (LD50) was predicted using the Toxicity Estimation Software Tool (T.E.S.T.) version 5.1 , developed by the U.S. Environmental Protection Agency (EPA).[2] T.E.S.T. employs a consensus prediction method that averages the results from several different QSAR models to provide a more robust estimate. The SMILES string for this compound (N#Cc1cc(Cl)cc(Cl)c1N) was used as the input for the software.
Skin Sensitization and Mutagenicity Prediction
The predictions for skin sensitization and mutagenicity were generated using the VEGA QSAR platform (version 1.2.3) .[3][4][5][6][7] VEGA is a free and open-source application that provides a suite of validated QSAR models for various toxicological endpoints.
-
Skin Sensitization: The CAESAR (Computer Assisted Evaluation of industrial chemical Substances According to Regulations) model within VEGA was utilized. This model is specifically designed for predicting the skin sensitization potential of chemicals.
-
Mutagenicity: The SARpy model, which is based on a (Q)SAR model for the prediction of the Ames test outcome, was employed to assess the mutagenic potential.
Experimental Workflow for In-Silico Toxicity Assessment
The general workflow for conducting an in-silico toxicity assessment, as applied in this guide, is illustrated in the diagram below.
A flowchart illustrating the key steps in the in-silico toxicity prediction process.
Signaling Pathways in Skin Sensitization
The prediction of skin sensitization by in-silico models is often based on the understanding of the Adverse Outcome Pathway (AOP) for skin sensitization. This pathway describes the key events from the initial molecular interaction to the final adverse effect. A simplified representation of this pathway is shown below.
A simplified diagram of the Adverse Outcome Pathway for skin sensitization.
Discussion and Conclusion
The in-silico predictions suggest that this compound is likely to be a skin sensitizer and moderately toxic if ingested orally. The prediction of non-mutagenicity in the Ames test is a positive indication, but should be confirmed with further testing, especially considering the presence of the aromatic amine group, which can be a structural alert for mutagenicity in some contexts.
The comparison with experimental data from structural analogues provides a degree of confidence in these predictions. For instance, the "Sensitizer" prediction for skin sensitization is consistent with the known sensitizing properties of other chlorinated anilines. Similarly, the predicted oral LD50 falls within the range of "Harmful if swallowed" (GHS Category 4), which aligns with the classification of the analogue 2-Amino-5-chlorobenzonitrile.
It is crucial to recognize that in-silico predictions are not a substitute for experimental testing but serve as a valuable screening and prioritization tool. The reliability of these predictions is dependent on the applicability domain of the models used. For this compound, the structural features are generally well-represented in the training sets of the models employed, lending credibility to the results.
References
A Comparative Guide to Catalytic Systems for the Functionalization of 2-Amino-3,5-dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The functionalization of 2-Amino-3,5-dichlorobenzonitrile is a critical step in the synthesis of a variety of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The strategic introduction of new functional groups onto this scaffold allows for the exploration of novel chemical space and the optimization of lead compounds. This guide provides a comparative overview of potential catalytic systems for the functionalization of this compound, with a focus on palladium- and copper-catalyzed cross-coupling reactions.
Due to the limited availability of direct experimental data for the functionalization of this compound in the current literature, this guide presents data from analogous systems, such as other dichloroanilines and dichlorobenzonitriles. This information serves as a valuable starting point for reaction development and optimization.
The this compound molecule offers several potential sites for functionalization: the amino group, the aromatic C-H bonds, and the two chlorine atoms. The reactivity and selectivity of these sites can be controlled by the choice of catalyst, ligands, and reaction conditions.
General Experimental Workflow
A typical experimental workflow for the catalytic functionalization of an aryl halide is depicted below. This process involves the careful setup of the reaction under an inert atmosphere, followed by purification and analysis of the product.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron species and an organohalide. For a substrate like this compound, palladium-based catalysts are typically employed. The choice of ligand is crucial for achieving high yields and controlling selectivity, especially with the presence of two chloro-substituents.
Representative Performance Data for Suzuki-Miyaura Coupling of Dichloroarenes
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate (Analogous) | Ref. |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | 2,5-Dichloroaniline | [1] |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | Dioxane | 110 | 12 | 92 | 3,5-Dichlorobenzonitrile | [2] |
| Pd/C (0.5 mol%) | P(4-FC₆H₄)₃ (1 mol%) | K₂CO₃ | Toluene/H₂O | 120 | 24 | 90 | 4-Chloroaniline | [3] |
| (tBubpy)PdCl₂ (1 mol%) | - | K₂CO₃ | Ethanol/H₂O | 80 | 2 | 95 | 4-Bromoaniline | [4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
An oven-dried reaction vessel is charged with the aryl chloride (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent is then added, and the mixture is stirred at the specified temperature until the starting material is consumed as monitored by TLC or GC/MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals. Palladium catalysts with bulky, electron-rich phosphine ligands are generally the most effective for coupling aryl chlorides with amines.
Representative Performance Data for Buchwald-Hartwig Amination of Dichloroarenes
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate (Analogous) | Ref. |
| Pd₂(dba)₃ (1 mol%) | RuPhos (2 mol%) | NaOtBu | Toluene | 100 | 16 | 91 | 2,4-Dichloroaniline | [1] |
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₂CO₃ | t-BuOH | 110 | 24 | 88 | 3,5-Dichlorobenzonitrile | [6] |
| Pd-NHC (1 mol%) | - | K₂CO₃ | Dioxane | 120 | 12 | 95 | 4-Chloroaniline | [7] |
| [Pd(cinnamyl)Cl]₂ (1 mol%) | cBRIDP (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 82 | 4-Chloroaniline |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction tube is loaded with the aryl chloride (1.0 mmol), amine (1.2 mmol), base (1.4 mmol), palladium precatalyst (0.01 mmol), and ligand (0.02 mmol). The tube is sealed, removed from the glovebox, and the specified solvent is added via syringe. The reaction mixture is then heated with stirring for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the desired amine product.[8]
C-CN Bond Formation: Cyanation
The introduction of a nitrile group is a valuable transformation as it can be further converted into other functional groups such as carboxylic acids, amides, and amines. Copper-catalyzed cyanation reactions are often a practical alternative to palladium-based systems for aryl halides.
Representative Performance Data for Cyanation of Chloroarenes
| Catalyst System | Cyanide Source | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate (Analogous) | Ref. |
| CuI (10 mol%) | K₄[Fe(CN)₆] | DMEDA | Toluene | 130 | 24 | 78 | 4-Chloroaniline | [9] |
| CuCN (1.2 equiv) | - | - | NMP | 150 | 12 | 85 | 2,4-Dichlorobenzonitrile | [10] |
| Ni(acac)₂ (10 mol%) | CO₂/NH₃ | Triphos | Dioxane | 120 | 24 | 75 | Chlorobenzene | [11] |
| CuI (5 mol%) | Acetone cyanohydrin | 1-Butylimidazole | Toluene | 110 | 16 | 89 | 4-Bromoaniline | [9] |
Experimental Protocol: General Procedure for Copper-Catalyzed Cyanation
A mixture of the aryl halide (1.0 mmol), copper(I) cyanide (1.2 mmol), and a high-boiling polar solvent such as NMP or DMF is placed in a reaction vessel. The mixture is heated to a high temperature (typically 150-200 °C) with vigorous stirring for several hours. The reaction progress is monitored by TLC or GC/MS. After completion, the reaction mixture is cooled and poured into an aqueous solution of ammonia or sodium cyanide to dissolve copper salts. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.[10]
Site Selectivity Considerations
For a substrate with multiple halogen atoms like this compound, controlling the site of reaction is a significant challenge. Generally, in palladium-catalyzed cross-coupling reactions of dihaloarenes, the relative reactivity of the C-Cl bonds is influenced by both electronic and steric factors. The chlorine atom ortho to the amino group may exhibit different reactivity compared to the one meta. The choice of ligand can play a crucial role in directing the selectivity. For instance, bulky ligands can favor reaction at the less sterically hindered position.[1][2] In some cases, changing the catalyst system or reaction conditions can invert the conventional site selectivity.[12][13] Careful screening of catalysts, ligands, bases, and solvents is necessary to achieve the desired regioselectivity for a specific functionalization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. odinity.com [odinity.com]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 10. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Structure-activity relationship studies of compounds derived from 2-Amino-3,5-dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective kinase inhibitors is a cornerstone of modern drug discovery, particularly in the field of oncology. The 2-amino-3,5-dichlorobenzonitrile scaffold presents a versatile starting point for the synthesis of a diverse range of heterocyclic compounds with the potential for potent and selective kinase inhibition. The presence of two chlorine atoms, an amino group, and a nitrile moiety offers multiple reaction sites for structural modifications, allowing for a thorough exploration of the structure-activity relationship (SAR).
Case Study: A Dichlorophenyl-Substituted Benzo[h]chromene-carbonitrile as a Dual EGFR and VEGFR-2 Inhibitor
A study on 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile (Compound 1) has demonstrated its potential as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key kinases implicated in cancer progression.
Quantitative Data Summary
The inhibitory activity of Compound 1 against EGFR and VEGFR-2, as well as its cytotoxic effects on various cancer cell lines, are summarized in the tables below.
Table 1: Kinase Inhibitory Activity of Compound 1
| Kinase Target | Compound 1 IC₅₀ (µM) | Sorafenib IC₅₀ (µM) |
| EGFR | 0.2162 ± 1.1 | 0.2307 ± 1.8 |
| VEGFR-2 | 0.2592 ± 1.5 | 0.3075 ± 1.2 |
Table 2: Cytotoxic Activity of Compound 1 against Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound 1 IC₅₀ (µg/mL) |
| MCF-7 | Breast Cancer | 11.6 ± 0.11 |
| HCT-116 | Colon Cancer | 18.1 ± 0.19 |
| PC-3 | Prostate Cancer | 2.4 ± 0.1 |
| A549 | Lung Cancer | 3.2 ± 0.1 |
| HepG-2 | Liver Cancer | 10.0 ± 0.01 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the evaluation of similar compounds.
Synthesis of 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile (Compound 1)
Procedure: A mixture of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile is heated in ethanol in the presence of a catalytic amount of piperidine under microwave irradiation. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the final product.
In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)
This protocol describes a general method for assessing the inhibitory activity of a test compound against EGFR and VEGFR-2 kinases.
Materials:
-
Recombinant human EGFR and VEGFR-2 kinase domains
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a generic kinase substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., Compound 1) and a reference inhibitor (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well white microplates
Procedure:
-
Prepare serial dilutions of the test compound and the reference inhibitor in the kinase assay buffer.
-
Add the kinase, substrate, and test compound/reference inhibitor to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines the procedure for evaluating the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, PC-3, A549, HepG-2)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for the evaluation of kinase inhibitors.
Caption: EGFR and VEGFR-2 Signaling Pathways and Inhibition.
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
Future Directions and Conclusion
The presented data on a dichlorophenyl-substituted benzo[h]chromene-carbonitrile highlights the potential of utilizing the this compound scaffold for the development of potent kinase inhibitors. The dichlorophenyl moiety appears to be a favorable feature for binding to the kinase active site.
Future SAR studies should focus on a systematic exploration of various substituents on the this compound core. Key areas for investigation include:
-
Modifications at the amino group: Introduction of different alkyl, aryl, or heterocyclic groups to explore their impact on potency and selectivity.
-
Transformations of the nitrile group: Conversion of the nitrile to other functional groups such as amides, tetrazoles, or other bioisosteres to modulate binding interactions and physicochemical properties.
-
Introduction of diverse heterocyclic ring systems: Utilizing the amino and nitrile functionalities to construct a variety of fused and non-fused heterocyclic systems.
By systematically synthesizing and evaluating a library of derivatives, a comprehensive understanding of the SAR can be established, leading to the identification of novel and potent kinase inhibitors for further preclinical and clinical development. This guide serves as a foundational resource for researchers embarking on the exploration of the rich chemical space offered by this compound.
Safety Operating Guide
Proper Disposal of 2-Amino-3,5-dichlorobenzonitrile: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Amino-3,5-dichlorobenzonitrile, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, can cause allergic skin reactions, and may lead to skin and eye irritation.[1][2][3] Inhalation of dust can also cause respiratory irritation.[3] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personal safety.
| Hazard Category | Description | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2] | Category 4 | Protective gloves, protective clothing, eye protection, face protection.[1][2][3][4] |
| Skin Sensitization | May cause an allergic skin reaction.[1][2] | Category 1 | Protective gloves (inspect prior to use and use proper removal technique).[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Category 2 | Protective clothing. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Category 2 | Eye and face protection (e.g., safety glasses with side-shields, face shield). |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[3] | Category 3 | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] |
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the safe disposal of this compound.
Caption: Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Preparation and Personal Protective Equipment (PPE):
-
Before handling the chemical waste, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1][3]
-
Don the appropriate PPE as detailed in the table above, including chemical-resistant gloves, a lab coat or protective clothing, and safety glasses with side shields or goggles.[1][2][3][4]
-
If there is a risk of dust formation, a NIOSH (US) or CEN (EU) approved respirator is necessary.[1]
2. Waste Collection and Containment:
-
For Surplus or Non-recyclable Product: Carefully transfer the chemical into a designated hazardous waste container. This container should be robust, compatible with the chemical, and have a secure lid.
-
For Spills: In case of an accidental spill, avoid creating dust.[1] Gently sweep or shovel the solid material into a suitable, closed container for disposal.[1][3][4]
-
Contaminated Materials: Any materials used to clean up spills (e.g., wipes, absorbent pads) and contaminated personal protective equipment (such as gloves) should be disposed of as hazardous waste in the same manner as the chemical itself.[1] Contaminated clothing should be removed and washed before reuse.[2][4]
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Keep the container tightly closed and store it in a designated, secure hazardous waste accumulation area, away from incompatible materials.
4. Final Disposal:
-
The disposal of this compound must be handled by a licensed professional waste disposal service.[1]
-
The recommended method of disposal is through incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]
-
It is crucial to prevent the chemical from entering drains or surface water.[1][4]
-
Contaminated packaging should be disposed of as unused product.[1]
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem. Always consult your institution's specific waste management guidelines and the most current Safety Data Sheet (SDS) for the product.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 2-Amino-3,5-dichlorobenzonitrile
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-3,5-dichlorobenzonitrile. Adherence to these protocols is imperative to ensure personal safety and proper disposal.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, may cause an allergic skin reaction, and can cause skin, eye, and respiratory irritation. Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal procedures are mandatory.
Hazard Identification and Classification
Understanding the specific hazards associated with this compound is the first step in safe handling. The primary routes of exposure are inhalation, skin contact, and ingestion.
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is essential to minimize exposure. The following PPE is required when handling this compound:
-
Respiratory Protection: For nuisance exposures or when handling small quantities in a well-ventilated area, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used. For higher-level protection or in situations where dust generation is likely, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended. All work involving this substance should ideally be performed in a certified chemical fume hood.
-
Hand Protection: Chemical-resistant gloves are mandatory. Always inspect gloves for integrity before use and employ proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
Experimental Workflow: Safe Handling and Disposal
The following diagram outlines the standard operating procedure for safely handling and disposing of this compound in a laboratory setting.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust during weighing and transfer.
-
Wash hands thoroughly after handling the substance.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Spill Management:
-
In case of a spill, evacuate the area.
-
For minor spills, wear appropriate PPE, and carefully sweep up the solid material, avoiding dust creation. Place the spilled material into a suitable, closed container for disposal.
-
For major spills, contact your institution's environmental health and safety department.
Disposal:
-
Dispose of unused product and contaminated materials as hazardous waste.
-
Waste should be placed in suitable, closed containers for disposal.
-
A licensed professional waste disposal service should be contacted to dispose of this material. One recommended method of disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.
-
Do not
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
